4-bromo-1-cyclopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRBBLXAOCSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680239 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151802-23-1 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-bromo-1-cyclopropyl-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached through several strategic pathways, each with distinct starting materials and experimental considerations. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around three strategic approaches:
-
Sequential Synthesis via 1-cyclopropyl-1H-pyrazole: This route involves the initial synthesis of 1-cyclopropyl-1H-pyrazole followed by a subsequent bromination step.
-
N-Alkylation of 4-bromopyrazole: This approach utilizes the commercially available or synthetically prepared 4-bromopyrazole, which is then N-alkylated with a suitable cyclopropyl-containing electrophile.
-
One-Pot Synthesis: This strategy aims to construct the this compound core in a single reaction vessel from basic starting materials.
Each of these routes offers distinct advantages and challenges, which will be detailed in the following sections.
Starting Materials and Key Intermediates
The successful synthesis of this compound relies on the availability and purity of key starting materials and intermediates. The primary building blocks for the synthetic routes described herein are cyclopropylhydrazine, pyrazole, and various C3-synthons for pyrazole ring formation.
Synthesis of Cyclopropylhydrazine Hydrochloride
Cyclopropylhydrazine is a crucial precursor for introducing the cyclopropyl moiety onto the pyrazole ring. It is typically prepared in a two-step sequence starting from cyclopropylamine.
Experimental Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a solution of cyclopropylamine (1.0 equivalent) and N-methylmorpholine (1.1 equivalents) in dichloromethane, N-Boc-O-tosyl hydroxylamine (1.0 equivalent) is added portion-wise at 0-5 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
The reaction is quenched, and the organic layer is separated, dried, and concentrated to yield the crude N-Boc-cyclopropylhydrazine.
-
Purification by trituration with petroleum ether affords N-Boc-cyclopropylhydrazine as a light yellow solid.
Step 2: Deprotection to Cyclopropylhydrazine Hydrochloride
-
N-Boc-cyclopropylhydrazine (1.0 equivalent) is treated with concentrated hydrochloric acid at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
After completion, the solution is decolorized with activated carbon, filtered, and concentrated.
-
Recrystallization from ethanol yields cyclopropylhydrazine hydrochloride as white crystals.
| Step | Product | Starting Materials | Reagents | Solvent | Yield |
| 1 | N-Boc-cyclopropylhydrazine | Cyclopropylamine | N-Boc-O-tosyl hydroxylamine, N-methylmorpholine | Dichloromethane | ~67% |
| 2 | Cyclopropylhydrazine hydrochloride | N-Boc-cyclopropylhydrazine | Concentrated Hydrochloric Acid | - | ~76% |
Synthesis of 4-bromopyrazole
4-bromopyrazole serves as a key intermediate in the N-alkylation pathway. It can be synthesized by the direct bromination of pyrazole.
Experimental Protocol: Synthesis of 4-bromopyrazole
-
To a suspension of pyrazole (1.0 equivalent) in water, N-bromosuccinimide (NBS) (1.0 equivalent) is added at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromopyrazole.
| Product | Starting Material | Brominating Agent | Solvent |
| 4-bromopyrazole | Pyrazole | N-bromosuccinimide (NBS) | Water |
Synthetic Pathways to this compound
This section details the experimental protocols for the primary synthetic routes to the target molecule.
Route 1: Sequential Synthesis via 1-cyclopropyl-1H-pyrazole
This two-step approach first constructs the N-cyclopropyl pyrazole ring, which is subsequently brominated at the C4-position.
Step 1a: Synthesis of 1-cyclopropyl-1H-pyrazole
The reaction of cyclopropylhydrazine with a suitable C3-synthon, such as 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent), leads to the formation of 1-cyclopropyl-1H-pyrazole.
Experimental Protocol:
-
Cyclopropylhydrazine hydrochloride is reacted with 1,1,3,3-tetramethoxypropane in an acidic aqueous solution.
-
The reaction is typically carried out at elevated temperatures to drive the cyclocondensation.
-
Upon completion, the reaction mixture is neutralized and the product is extracted.
-
Purification by distillation or chromatography yields 1-cyclopropyl-1H-pyrazole.
Step 1b: Bromination of 1-cyclopropyl-1H-pyrazole
The bromination of the pre-formed 1-cyclopropyl-1H-pyrazole is achieved using a suitable brominating agent.
Experimental Protocol:
-
To a solution of 1-cyclopropyl-1H-pyrazole in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.
-
The reaction is monitored until completion.
-
Work-up involves quenching any excess bromine, followed by extraction and purification of the product.
Spectroscopic Analysis of 4-bromo-1-cyclopropyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-1-cyclopropyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for more complex molecules. This technical guide provides a summary of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide compiles predicted data based on the analysis of structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and spectroscopic characterization are also presented to facilitate further research.
Introduction
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 1-position of the pyrazole ring creates a unique molecule with potential for further functionalization and exploration of its biological profile. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of such molecules, ensuring purity and confirming structural integrity.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established substituent effects on the pyrazole ring and analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | s | - |
| H-5 | 7.4 - 7.6 | s | - |
| N-CH (cyclopropyl) | 3.5 - 3.8 | m | - |
| CH₂ (cyclopropyl) | 1.0 - 1.3 | m | - |
| CH₂ (cyclopropyl) | 0.8 - 1.1 | m | - |
Note: The chemical shifts are estimates and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 138 - 142 |
| C-4 | 92 - 96 |
| C-5 | 128 - 132 |
| N-CH (cyclopropyl) | 33 - 37 |
| CH₂ (cyclopropyl) | 6 - 10 |
Note: The chemical shifts are estimates and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3150 | Medium |
| C-H stretch (cyclopropyl) | 2950 - 3050 | Medium |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium-Strong |
| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium-Strong |
| C-Br stretch | 550 - 650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound (C₆H₇BrN₂) is 185.97926 Da. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M⁺) and the M+2 peak being of nearly equal intensity. A mass spectrum of the parent compound, 4-bromo-1H-pyrazole, is available and can serve as a reference for the fragmentation of the pyrazole ring.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These may require optimization based on laboratory conditions and available instrumentation.
Synthesis of this compound
This protocol is adapted from general methods for the N-alkylation of pyrazoles.
Materials:
-
4-bromo-1H-pyrazole
-
Cyclopropyl bromide (or a suitable cyclopropylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 4-bromo-1H-pyrazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the pyrazole anion.
-
Add the cyclopropylating agent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using either a neat liquid sample (if the compound is a liquid at room temperature) on a salt plate (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization (EI) or electrospray ionization (ESI)).
-
Analyze the spectrum to determine the molecular ion peak and the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The tabulated predicted data and detailed experimental protocols offer a valuable resource for researchers working with this compound. While the provided data is based on established principles of spectroscopy and analysis of related structures, experimental verification is essential. The outlined workflow provides a clear path for the synthesis, purification, and comprehensive spectroscopic characterization of this and similar pyrazole derivatives, which are of significant interest in the field of drug discovery and development.
References
An In-Depth Technical Guide to the NMR Data Interpretation of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-bromo-1-cyclopropyl-1H-pyrazole. Due to the absence of publicly available experimental spectra at the time of this writing, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of the molecular structure. This information serves as a valuable reference for researchers involved in the synthesis, characterization, and application of this and structurally related compounds.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the pyrazole and cyclopropyl rings.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.5 - 7.8 | Singlet | - | 1H |
| H-5 | 7.6 - 7.9 | Singlet | - | 1H |
| H-cyclopropyl (methine) | 3.6 - 3.9 | Multiplet | - | 1H |
| H-cyclopropyl (methylene) | 1.0 - 1.3 | Multiplet | - | 2H |
| H-cyclopropyl (methylene) | 0.8 - 1.1 | Multiplet | - | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 138 - 142 |
| C-4 | 92 - 96 |
| C-5 | 128 - 132 |
| C-cyclopropyl (methine) | 33 - 37 |
| C-cyclopropyl (methylene) | 6 - 10 |
Experimental Protocols
While a specific experimental protocol for acquiring the NMR data of this compound is not available, a general and robust methodology for small molecule NMR analysis is provided below.
General NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C and lock on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. This will aid in the definitive assignment of the signals.
-
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.
Caption: Predicted NMR assignments for this compound.
An In-depth Technical Guide on 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-1-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound, this guide presents the crystallographic data for the closely related parent compound, 4-bromo-1H-pyrazole, to offer structural insights. The guide also details a likely synthetic route and a general crystallization protocol. Furthermore, it explores the role of pyrazole derivatives as kinase inhibitors, specifically focusing on the c-Met signaling pathway, a critical target in cancer therapy.
Crystallographic Data of 4-bromo-1H-pyrazole (Proxy Structure)
The crystal structure of 4-bromo-1H-pyrazole provides valuable information about the geometry and packing of a similar pyrazole core. The data presented below is sourced from the crystallographic study of 4-bromo-1H-pyrazole.[1] It is important to note that the addition of the cyclopropyl group at the N1 position in the target molecule will induce changes in the overall molecular conformation and crystal packing.
Table 1: Crystal Data and Structure Refinement for 4-bromo-1H-pyrazole
| Parameter | Value |
| Empirical Formula | C₃H₃BrN₂ |
| Formula Weight | 146.97 |
| Temperature | 170 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit cell dimensions | a = 12.534(3) Å, α = 90° |
| b = 13.989(3) Å, β = 90° | |
| c = 5.779(1) Å, γ = 90° | |
| Volume | 1013.9(4) ų |
| Z | 8 |
| Density (calculated) | 1.926 Mg/m³ |
Table 2: Selected Bond Lengths and Angles for 4-bromo-1H-pyrazole
| Bond/Angle | Length (Å) / Degrees (°) |
| Br(1)-C(4) | 1.875(7) |
| N(1)-N(2) | 1.349(8) |
| N(1)-C(5) | 1.327(10) |
| N(2)-C(3) | 1.331(10) |
| C(3)-C(4) | 1.376(10) |
| C(4)-C(5) | 1.383(10) |
| C(5)-N(1)-N(2) | 113.1(6) |
| C(3)-N(2)-N(1) | 105.4(6) |
| N(2)-C(3)-C(4) | 111.9(7) |
| C(3)-C(4)-C(5) | 104.7(7) |
| N(1)-C(5)-C(4) | 104.9(7) |
Experimental Protocols
Synthesis of this compound
The following protocol is an adapted method for the synthesis of this compound based on established procedures for similar N-substituted pyrazoles.
Reaction Scheme:
Materials:
-
4-bromo-1H-pyrazole
-
Bromocyclopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add bromocyclopropane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Crystallization of this compound
Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The following are general methods that can be applied for the crystallization of small organic molecules like this compound.[2][3][4][5][6]
Method 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or pentane).
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Signaling Pathway and Biological Activity
This compound is reported to be a c-Met kinase inhibitor.[7] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[8][9] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[8] Pyrazole-based compounds have emerged as a significant class of kinase inhibitors.[10]
The diagram below illustrates a simplified workflow for the synthesis and a general overview of the c-Met signaling pathway, highlighting the point of inhibition by a pyrazole-based inhibitor.
Caption: Synthetic route to this compound and its inhibitory action on the c-Met signaling pathway.
References
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 1151802-23-1 [chemicalbook.com]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Properties
This section summarizes the key physical and chemical identifiers and properties of this compound.
Structural and Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-bromo-1-cyclopropylpyrazole[1] |
| CAS Number | 1151802-23-1[1] |
| Molecular Formula | C₆H₇BrN₂[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Canonical SMILES | C1CC1N2C=C(C=N2)Br[1] |
| InChI | InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2[1] |
| InChIKey | PCWRBBLXAOCSQC-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 110.2 ± 19.8 °C | --INVALID-LINK-- |
| Purity | Typically ≥95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | 2-8°C or Room Temperature | --INVALID-LINK--, --INVALID-LINK-- |
Computed Properties
| Property | Value | Source |
| XLogP3 | 1.4 | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 185.97926 Da | --INVALID-LINK-- |
| Monoisotopic Mass | 185.97926 Da | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
Reactivity and Biological Significance
This compound serves as a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring is a key functional group, enabling various cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce molecular diversity.
In the context of drug development, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, this compound has been identified as an intermediate for the synthesis of triazolopyridazine c-Met kinase inhibitors for cancer treatment.[3]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][4] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][5] Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous cancers.[6] Small molecule inhibitors targeting the c-Met kinase domain are therefore a key area of oncology research.
Experimental Protocols
Representative Synthesis of N-Cyclopropyl Pyrazoles
Reaction: N-Alkylation of 4-bromo-1H-pyrazole.
Disclaimer: This protocol is based on the synthesis of a similar compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, and may require optimization for the synthesis of this compound.[7]
Materials:
-
4-bromo-1H-pyrazole
-
(Bromomethyl)cyclopropane (or a suitable cyclopropyl electrophile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
To this suspension, add the cyclopropyl alkylating agent (e.g., (bromomethyl)cyclopropane, 1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
General Experimental Workflow
The synthesis and characterization of a novel chemical entity like this compound typically follows a standardized workflow to ensure the identity and purity of the final compound.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 1151802-23-1 [chemicalbook.com]
- 4. c-MET [abbviescience.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
Reactivity of the C-Br Bond in 4-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 4-bromo-1-cyclopropyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The strategic position of the bromine atom on the pyrazole ring allows for a variety of synthetic transformations, making this compound a versatile intermediate in the synthesis of complex molecular architectures, including potent kinase inhibitors. This document details the participation of this compound in pivotal cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, it explores the potential for bromine-lithium exchange and nucleophilic aromatic substitution reactions. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for researchers in drug discovery and development.
Introduction
This compound has emerged as a significant intermediate in the pharmaceutical industry, notably in the development of cancer therapeutics such as c-Met kinase inhibitors[1]. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the C4 position offers a reactive handle for introducing molecular diversity through various bond-forming reactions. The N-cyclopropyl group can influence the electronic properties of the pyrazole ring and impart unique conformational constraints, which can be beneficial for biological activity. Understanding the reactivity of the C-Br bond is crucial for the efficient design and synthesis of novel drug candidates. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, dictated by the carbon-halogen bond strength[2]. While 4-iodopyrazoles are more reactive, they can be more susceptible to side reactions. 4-bromopyrazoles offer a balance of reactivity and stability, making them ideal substrates for a wide range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is amenable to several such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures.
Experimental Protocol (General, adapted for this compound):
To a solution of this compound (1.0 equiv) and a boronic acid or ester (1.1-1.5 equiv) in a solvent mixture such as 1,4-dioxane/water or DME, a palladium catalyst like Pd(dppf)Cl₂ (0.02-0.05 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon) and heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.
Quantitative Data (from analogous 4-bromopyrazole systems):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 16 | ~78 |
Note: Yields are representative and may vary for this compound.
Diagram of Suzuki-Miyaura Coupling Pathway:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable synthetic intermediates.
Experimental Protocol (General, adapted for this compound):
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 80 °C. Upon completion, the solvent is removed, and the residue is worked up and purified.
Quantitative Data (from analogous 4-bromopyrazole systems):
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 4 | ~88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 12 | ~92 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 50 | 6 | ~85 |
Note: Yields are representative and may vary for this compound.
Diagram of Sonogashira Coupling Pathway:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals.
Experimental Protocol (General, adapted for this compound):
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv), a suitable phosphine ligand like XPhos or tBuDavePhos (0.02-0.10 equiv), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched and the product is extracted and purified[2].
Quantitative Data (from analogous 4-bromopyrazole systems):
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 18 | ~67 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 90 | 16 | ~75 |
Note: Yields are representative and may vary for this compound.
Diagram of Buchwald-Hartwig Amination Pathway:
References
An In-depth Technical Guide to the Electrophilic Substitution on 4-bromo-1-cyclopropyl-1H-pyrazole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions on 4-bromo-1-cyclopropyl-1H-pyrazole, a key heterocyclic scaffold in modern medicinal chemistry. Given the significance of substituted pyrazoles in the development of therapeutic agents, particularly as anti-inflammatory drugs and kinase inhibitors, understanding the reactivity of this versatile building block is paramount. This document details plausible synthetic routes for the functionalization of this compound, supported by established principles of pyrazole chemistry, and provides context within relevant biological pathways.
Introduction to the Reactivity of this compound
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. In an unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C-4 position due to the electronic distribution within the ring. However, in this compound, the C-4 position is blocked by a bromine atom. Consequently, electrophilic substitution is directed to the next most activated position, which is the C-5 position. The cyclopropyl group at the N-1 position can influence the overall electron density of the pyrazole ring through its unique electronic properties.
Key Electrophilic Substitution Reactions
While specific literature on the electrophilic substitution of this compound is limited, we can extrapolate from the known reactivity of other substituted pyrazoles to predict the outcomes of several key reactions. The following sections outline the expected reactions, plausible conditions, and anticipated products.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It is anticipated that this compound will undergo formylation at the C-5 position to yield this compound-5-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations.
Table 1: Predicted Vilsmeier-Haack Formylation of this compound
| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |
| Formyl cation equivalent | POCl₃, DMF | Dichloromethane or neat | 0 to 70 | This compound-5-carbaldehyde | 60-90 |
Nitration
Nitration of the pyrazole ring can be achieved using standard nitrating agents. The introduction of a nitro group at the C-5 position would provide a versatile handle for further functionalization, such as reduction to an amino group.
Table 2: Predicted Nitration of this compound
| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |
| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Acetic Anhydride | 0 - 25 | 4-bromo-1-cyclopropyl-5-nitro-1H-pyrazole | 50-70 |
Halogenation
Further halogenation of this compound is expected to occur at the C-5 position. This would lead to the formation of 4,5-dihalogenated pyrazoles, which are useful precursors in cross-coupling reactions.
Table 3: Predicted Halogenation of this compound
| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |
| Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 4,5-dibromo-1-cyclopropyl-1H-pyrazole | 70-90 |
| Chloronium ion (Cl⁺) | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | 4-bromo-5-chloro-1-cyclopropyl-1H-pyrazole | 65-85 |
Friedel-Crafts Acylation
While Friedel-Crafts reactions on pyrazoles can be challenging due to the basicity of the nitrogen atoms, acylation at the C-5 position may be achievable under specific conditions, providing access to pyrazolyl ketones.
Table 4: Predicted Friedel-Crafts Acylation of this compound
| Electrophile | Reagents | Solvent | Temperature (°C) | Expected Product | Predicted Yield (%) |
| Acylium ion (RCO⁺) | Acyl chloride, AlCl₃ | Dichloromethane | 0 to reflux | 1-(4-bromo-1-cyclopropyl-1H-pyrazol-5-yl)ethan-1-one | 40-60 |
Experimental Protocols (Predicted)
The following are detailed, albeit predicted, methodologies for the key electrophilic substitution reactions based on established procedures for similar pyrazole derivatives.
Vilsmeier-Haack Formylation of this compound
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in dichloromethane at 0 °C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of this compound (1 equivalent) in dichloromethane is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound-5-carbaldehyde.
Nitration of this compound
Procedure:
-
To a cooled (0 °C) mixture of fuming nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents), this compound (1 equivalent) is added portionwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then carefully poured onto ice water.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) yields 4-bromo-1-cyclopropyl-5-nitro-1H-pyrazole.
Signaling Pathway and Biological Context: The Cyclooxygenase (COX) Pathway
Substituted pyrazoles are prominent in medicinal chemistry, with celecoxib being a blockbuster drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The functionalization of the this compound core allows for the synthesis of analogues that can be screened for their inhibitory activity against COX enzymes.
The COX pathway is central to inflammation and pain. Arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which are key mediators of these processes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for Synthesis and Screening
The development of novel drug candidates based on the this compound scaffold involves a systematic workflow from synthesis to biological evaluation.
Caption: Workflow for synthesis and screening of novel pyrazole derivatives.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Through a variety of predictable electrophilic substitution reactions, this scaffold can be readily functionalized at the C-5 position, opening avenues for the creation of diverse chemical libraries. The insights provided in this guide, from predicted reaction protocols to the relevant biological context of the COX pathway, are intended to facilitate the research and development of new therapeutic agents by professionals in the field of drug discovery. The strategic application of the chemistry described herein will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of next-generation pharmaceuticals.
Stability of 4-bromo-1-cyclopropyl-1H-pyrazole Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected stability of 4-bromo-1-cyclopropyl-1H-pyrazole in acidic environments. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known acid-catalyzed reactions of N-cyclopropyl heterocycles, 4-bromopyrazoles, and the fundamental chemical principles governing their reactivity. Potential degradation pathways, including protonation, cyclopropyl ring-opening, and reactions of the pyrazole core, are discussed. This guide is intended to inform researchers on the potential liabilities of this scaffold in acidic media, aiding in the design of stable formulations and the planning of synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, combining the versatile reactivity of a brominated pyrazole with the unique conformational and metabolic properties imparted by an N-cyclopropyl group. The stability of such compounds under various pH conditions is a critical parameter for their application in drug development, where acidic environments are encountered in formulation, administration, and physiological settings. This guide provides a theoretical framework for understanding the stability of this compound under acidic conditions, drawing upon the established chemistry of its constituent functional groups.
General Stability of Related Scaffolds
The overall stability of this compound in acid is determined by the resilience of the N-cyclopropyl bond, the pyrazole ring, and the C-Br bond. The following table summarizes the general stability of analogous structures.
| Moiety | General Stability in Acid | Potential Reactions | Conditions Favoring Reaction |
| N-Cyclopropyl Group | Generally stable, but can be labile under forcing conditions. | Ring-opening, rearrangement. | Strong Lewis or Brønsted acids, high temperatures.[1] |
| Pyrazole Ring | Aromatic and generally stable. | Protonation, electrophilic substitution (slow). | Concentrated strong acids.[2] |
| 4-Bromo Substituent | Generally stable on an aromatic ring. | Electrophilic substitution (de-bromination, rare). | Harsh electrophilic conditions. |
Potential Degradation Pathways Under Acidic Conditions
Based on the general principles of organic chemistry, several potential degradation pathways for this compound in acidic media can be postulated.
Protonation of the Pyrazole Ring
The initial and most likely interaction with acid is the protonation of the pyrazole ring. The pyridine-like nitrogen atom (N2) is the most basic site and will be readily protonated to form a pyrazolium cation. This protonation is generally reversible and may not lead to degradation, but it will alter the electronic properties of the molecule, potentially influencing subsequent reactions.
Caption: Reversible protonation of the pyrazole ring.
Acid-Catalyzed Opening of the N-Cyclopropyl Ring
The N-cyclopropyl group is a potential site of instability under strongly acidic conditions. Protonation of the cyclopropane ring or the pyrazole nitrogen could lead to a ring-opening reaction to form a more stable carbocation. This carbocation could then be trapped by a nucleophile present in the medium (e.g., water, solvent) or undergo further rearrangement.
Caption: Postulated acid-catalyzed N-cyclopropyl ring opening.
While simple alkyl-substituted cyclopropanes are relatively robust, the attachment to a nitrogen atom of a heteroaromatic ring can influence its stability.[1] Studies on N-cyclopropyl amides have shown that ring-opening can occur in the presence of Lewis acids.[3]
Experimental Protocols from Related Systems
Direct experimental protocols for assessing the acidic stability of this compound are not available in the reviewed literature. However, a general approach to evaluating the stability of a compound under acidic conditions would involve the following steps:
-
Preparation of Test Solutions: Prepare solutions of this compound in various acidic media (e.g., 0.1 M HCl, 1 M H₂SO₄, acetic acid).
-
Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature, 50 °C, 80 °C) for specific time intervals.
-
Time-Point Sampling: At each time point, withdraw an aliquot of the reaction mixture.
-
Quenching: Neutralize the acid in the aliquot to stop the degradation reaction.
-
Analysis: Analyze the quenched sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Quantify the amount of remaining this compound and identify any degradation products. The rate of degradation can then be calculated.
Conclusion
While this compound is expected to be reasonably stable under mild acidic conditions, there is a potential for degradation under more forcing conditions, primarily through the opening of the N-cyclopropyl ring. The pyrazole core itself is anticipated to be robust, with protonation being the most likely initial interaction with acid.
For researchers and drug development professionals, it is crucial to experimentally verify the stability of this compound under the specific acidic conditions relevant to their application. The information presented in this guide provides a theoretical foundation for understanding the potential degradation pathways and should serve as a valuable resource for designing and interpreting such stability studies.
References
An In-depth Technical Guide to the Thermal Stability of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of N-heterocyclic compounds, widely recognized for their diverse biological activities and applications as synthetic intermediates. The subject of this guide, 4-bromo-1-cyclopropyl-1H-pyrazole, is a functionalized pyrazole whose thermal properties are critical for its handling, storage, and application, particularly in drug development where thermal processing steps are common. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised product purity. Therefore, a robust assessment of thermal stability is a fundamental requirement.
Physicochemical and Known Thermal Properties
While comprehensive studies on the thermal decomposition of this compound are not extensively documented, some key physical properties that inform its thermal behavior have been reported. These properties are essential for preliminary safety and handling assessments.
Table 1: Summary of Known Physical and Thermal Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Physical Form | Liquid | ChemScene |
| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | ChemScene |
| Flash Point | 110.2 ± 19.8 °C | ChemScene |
| Storage Temperature | Room Temperature / 2-8 °C | ChemScene,[2] |
Note: Data is compiled from supplier technical data sheets, as specific peer-reviewed experimental studies on these properties are limited.
Hazard Identification
Understanding the hazards associated with a compound is a prerequisite for any experimental work. According to safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[3] The following sections detail the generalized experimental protocols for these methods.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This method is ideal for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or volatiles.
Objective: To determine the thermal decomposition profile of this compound by monitoring its mass loss upon heating.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
Sample pans (typically platinum or alumina)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[2]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow for stabilization.
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[1]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition (T_onset), which is often identified by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the percentage of mass loss for each decomposition step.
-
Optionally, plot the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.[4]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.
Objective: To identify the melting point, phase transitions, and the enthalpy of decomposition of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans and lids (typically aluminum; hermetically sealed pans are recommended for volatile liquids to prevent evaporation)
-
Crimping press for sealing pans
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan using a crimping press to prevent mass loss due to evaporation before decomposition.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Heat the sample at a constant, linear rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 400 °C).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to generate the DSC thermogram.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which typically indicate decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area of the peaks to calculate the enthalpy change (ΔH) associated with each event (e.g., heat of fusion, heat of decomposition).
-
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal stability analysis is critical for ensuring a systematic and safe investigation. The following diagram illustrates a typical workflow.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific experimental data on the thermal decomposition of this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The known boiling and flash points suggest moderate thermal stability, but a definitive profile requires rigorous analysis. By employing the detailed TGA and DSC protocols outlined herein, researchers can accurately characterize the thermal stability, identify decomposition temperatures, and quantify the energetic nature of any decomposition events. This information is indispensable for ensuring the safe handling, storage, and effective application of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. The functionalization of the pyrazole core is a key strategy in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds. Among the various cross-coupling methods, the Suzuki-Miyaura coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions, enabling the formation of carbon-carbon bonds between a halide and an organoboron species.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-bromo-1-cyclopropyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The resulting 4-aryl-1-cyclopropyl-1H-pyrazole derivatives are valuable intermediates in the synthesis of novel therapeutic agents.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Key Reaction Parameters and Optimization
The successful execution of the Suzuki coupling reaction with this compound is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | Catalyst loading typically ranges from 1-5 mol%. XPhos-based catalysts are often effective for challenging substrates. |
| Ligand | PPh₃, XPhos, SPhos | Often used in conjunction with a palladium precursor like Pd(OAc)₂. Pre-formed catalysts may not require additional ligand. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly employed. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 to 1.5 equivalents of the boronic acid are generally used. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent system. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst. |
Experimental Protocols
The following protocols are representative examples for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of 4-bromopyrazoles.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction mixture. The final concentration of the pyrazole substrate is typically between 0.1 and 0.2 M.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-cyclopropyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add 1,4-dioxane and water (typically a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative data for Suzuki coupling reactions of various 4-bromopyrazoles with different arylboronic acids, which can be used as a reference for expected outcomes with this compound.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-bromo-1-benzyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | 4-bromo-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 4 | 78 |
| 4 | 4-bromo-1-phenyl-1H-pyrazole | 2-Naphthylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 8 | 88 |
Visualizations
Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 4-bromo-1-cyclopropyl-1H-pyrazole. The synthesis of C4-aminated pyrazoles is a significant endeavor in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules.[1] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4][5] While the amination of heteroaryl halides can be challenging due to potential catalyst inhibition, the use of specialized bulky, electron-rich phosphine ligands has enabled these transformations to proceed efficiently.[6][7][8]
Reaction Overview
The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation for this compound is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related 4-bromopyrazole substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 90 | 24 | 60 | [9][10] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 90 | 24 | 67 | [10] |
| 3 | Aniline | P4 Precatalyst (1) | tBuBrettPhos (1) | LHMDS (2.2) | THF | rt | 12 | 87 | [11] |
| 4 | Benzylamine | P4 Precatalyst (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 80 | 12 | 75 | [11] |
| 5 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Not specified | [12] |
Experimental Protocols
Two detailed protocols are provided below, based on successful methods for analogous 4-bromopyrazoles.
Protocol 1: General Procedure using Pd(dba)₂ and tBuDavePhos
This protocol is adapted from the amination of 4-bromo-1-trityl-1H-pyrazole and is suitable for a range of primary and secondary amines.[9][10]
Materials:
-
This compound
-
Amine (1.2 - 2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Potassium tert-butoxide (tBuOK) (2.0 equiv)
-
Anhydrous xylene or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 - 2.0 equiv), potassium tert-butoxide (2.0 equiv), tBuDavePhos (20 mol%), and Pd(dba)₂ (10 mol%).
-
Add anhydrous xylene or toluene to the reaction vessel.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-cyclopropyl-1H-pyrazole.
Protocol 2: General Procedure using a Modern Precatalyst
This protocol utilizes a highly active palladium precatalyst and is particularly effective for a broad scope of amines, including heteroaromatic amines, under mild conditions.[6][11]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G4 precatalyst (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the tBuBrettPhos Pd G4 precatalyst (1-2 mol%) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous THF.
-
Add LHMDS (2.2 equiv) to the stirred mixture.
-
The reaction can be stirred at room temperature or heated to 65-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, demonstrating a wide range of biological activities.[1][2] The functionalization of the pyrazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is of paramount importance in drug discovery as it allows for the introduction of diverse alkynyl moieties, which can serve as key building blocks or pharmacophores in complex molecular architectures.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-bromo-1-cyclopropyl-1H-pyrazole with various terminal alkynes. The resulting 4-alkynyl-1-cyclopropyl-1H-pyrazole derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in drug development and materials science.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired coupled product and regenerate the palladium(0) catalyst.
Data Presentation: Reaction Scope and Yields
The following table summarizes the representative yields for the Sonogashira coupling of a 4-bromo-pyrazole derivative with a variety of terminal alkynes. While the specific substrate in the cited study is 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, the data provides a strong indication of the potential scope and efficiency of the reaction for this compound under optimized conditions. Researchers should consider these as starting points for their own investigations.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-cyclopropyl-4-(phenylethynyl)-1H-pyrazole | 92 |
| 2 | 1-Hexyne | 1-cyclopropyl-4-(hex-1-yn-1-yl)-1H-pyrazole | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 1-cyclopropyl-4-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-1H-pyrazole | 88 |
| 4 | (Trimethylsilyl)acetylene | 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 95 |
| 5 | Propargyl alcohol | 3-(1-cyclopropyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | 78 |
| 6 | 4-Ethynylanisole | 1-cyclopropyl-4-((4-methoxyphenyl)ethynyl)-1H-pyrazole | 90 |
| 7 | 1-Ethynyl-4-fluorobenzene | 1-cyclopropyl-4-((4-fluorophenyl)ethynyl)-1H-pyrazole | 89 |
| 8 | 2-Ethynylpyridine | 2-((1-cyclopropyl-1H-pyrazol-4-yl)ethynyl)pyridine | 82 |
Note: The yields presented are based on analogous reactions with a similar 4-bromo-pyrazole substrate and are for illustrative purposes. Optimization for this compound may be required to achieve comparable results.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos) (if using a pre-catalyst like Pd(OAc)₂)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst, the ligand (if required), and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Subsequently, add the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other inorganic byproducts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-1-cyclopropyl-1H-pyrazole product.
Mandatory Visualizations
Signaling Pathway of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols for the Heck Reaction of 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[3][4] The 1-cyclopropyl-1H-pyrazole moiety is a valuable scaffold in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest.
This document provides detailed application notes and a representative protocol for the Heck reaction of 4-bromo-1-cyclopropyl-1H-pyrazole. While a specific, optimized protocol for this exact substrate is not widely published, the following conditions are based on established methodologies for similar 4-halopyrazoles and other aryl bromides.[5][6] The Heck reaction with 4-bromopyrazoles can sometimes be challenging, but careful selection of the catalyst, ligand, base, and solvent can lead to successful coupling.[5]
Key Parameters for Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species.[3] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another frequently employed Pd(0) source.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] For aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine, triphenylphosphine, or bidentate phosphines are often effective.[3] In some cases, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands may be advantageous.[1]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction.[1] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and bulky organic bases like diisopropylethylamine (DIPEA).
-
Solvent: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dioxane.[3][4] The choice of solvent can significantly impact reaction rate and yield.
-
Alkene Coupling Partner: The reactivity of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates for the Heck reaction.[1] An excess of the alkene is often used to ensure complete consumption of the aryl bromide.[3]
-
Temperature: The reaction temperature typically ranges from 80 to 140 °C.[3][4] Microwave irradiation can also be employed to shorten reaction times.[4][8]
Representative Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Component | Reagent/Parameter | Molar Ratio (vs. Aryl Bromide) | Notes |
| Aryl Halide | This compound | 1.0 | Substrate of interest. |
| Alkene | n-Butyl acrylate, Styrene, etc. | 1.2 - 1.5 | Electron-deficient alkenes are typical coupling partners. |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 (1-5 mol%) | A common and effective palladium source. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | 0.02 - 0.10 (2-10 mol%) | Bulky, electron-rich phosphines are often effective. |
| Base | Triethylamine (Et₃N) | 1.5 - 2.0 | An organic base commonly used in Heck reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent suitable for dissolving reactants. |
| Temperature | 100 - 120 °C | - | Reaction temperature may require optimization. |
| Reaction Time | 8 - 24 hours | - | Monitored by TLC or GC-MS for completion.[3] |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a representative procedure for the Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-1-cyclopropyl-1H-pyrazole product.
Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[7]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using a Cyclopropyl-Pyrazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. A significant class of c-Met inhibitors features a pyrazole-based scaffold, which plays a crucial role in the molecule's interaction with the kinase domain. This document provides detailed application notes and protocols for the synthesis of a potent and selective c-Met inhibitor, AMG-337, highlighting the utility of a key intermediate derived from 4-bromo-1-cyclopropyl-1H-pyrazole. While the direct use of this compound is not explicitly detailed in the final coupling steps for AMG-337's known synthesis, its structural analog, 4-bromo-1-methyl-1H-pyrazole, serves as a critical starting material for the corresponding boronic acid pinacol ester, a key building block. The methodologies described are readily adaptable for the cyclopropyl variant.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 pathways, are crucial for cell proliferation, survival, migration, and invasion.[1][2][3][4][5] Dysregulation of this signaling is a hallmark of many cancers.
Synthesis of a Key Intermediate: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
A crucial building block for the synthesis of several c-Met inhibitors, including AMG-337, is a pyrazole boronic acid derivative. The following protocol outlines an improved, scalable synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-bromo-1-methyl-1H-pyrazole.[6] This method can be adapted for the corresponding 1-cyclopropyl derivative.
Experimental Protocol: One-pot synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester [6]
-
Reaction Setup: A solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Lithium-Halogen Exchange: The solution is cooled to a low temperature (e.g., -70 °C). n-Hexyllithium (e.g., 2.3 M in hexanes, 1.1 eq) is added dropwise, maintaining the low temperature.
-
Borylation: After a short aging period, triisopropyl borate (1.1 eq) is added to the reaction mixture, still at low temperature.
-
Pinacol Ester Formation: Following the borylation, pinacol (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
Work-up and Isolation: Water is carefully added to the reaction mixture to quench any remaining reactive species, which typically results in the formation of a white slurry. The solid product, the lithium hydroxy ate complex, can be isolated by filtration. This complex can often be used directly in subsequent Suzuki coupling reactions without the need for an added base.[6] Alternatively, the complex can be neutralized to afford the desired 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
Quantitative Data:
| Starting Material | Product | Yield | Purity | Reference |
| 4-bromo-1-methyl-1H-pyrazole | 1-methyl-1H-pyrazole-4-boronic acid pinacol ester | 70% (overall) | High | [6] |
Synthesis of c-Met Inhibitor AMG-337
AMG-337 is a potent and selective c-Met inhibitor.[7][8] Its synthesis involves the coupling of the pyrazole boronic acid pinacol ester with a functionalized triazolopyridine core.
Experimental Protocol: Suzuki Coupling for AMG-337 Synthesis (Adapted from general Suzuki coupling procedures)[9][10]
-
Reaction Setup: To a reaction vessel, add the functionalized 6-bromo-[6][7][8]triazolo[4,3-a]pyridine derivative (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of DME and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere. Microwave irradiation at around 90 °C for a short duration (5-15 minutes) can significantly accelerate the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated. The crude product is then purified by silica gel column chromatography to yield the desired coupled product, which is a key intermediate in the final steps of the AMG-337 synthesis.
Further synthetic steps to elaborate the coupled product into the final AMG-337 structure are detailed in the literature.[7][8]
Biological Activity of Pyrazole-Containing c-Met Inhibitors
The incorporation of the pyrazole moiety is critical for the high potency and selectivity of these inhibitors.
Quantitative Data: In Vitro Activity of AMG-337
| Compound | Target | IC₅₀ (nM) | Cell Line (for cellular assays) | Reference |
| AMG-337 | MET kinase (enzymatic assay) | < 5 | N/A | [6] |
| HGF-dependent MET phosphorylation | < 10 | PC3 | [6] | |
| WT MET | 1 | N/A | [11] | |
| MET (H1094R mutant) | 1 | N/A | [11] | |
| MET (M1250T mutant) | 4.7 | N/A | [11] | |
| MET (V1092I mutant) | 21.5 | N/A | [11] |
Conclusion
The use of this compound and its derivatives as key building blocks provides an efficient route to a class of potent and selective c-Met inhibitors. The protocols outlined in this document, particularly the adaptable Suzuki coupling methodology, offer a robust strategy for the synthesis of novel therapeutic agents targeting the c-Met signaling pathway. The provided data underscores the high potency of the resulting compounds, making this a valuable approach for researchers in the field of oncology drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK-ERK Pathway Is Necessary for Serine Phosphorylation of Mitochondrial STAT3 and Ras-Mediated Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Synthesis of DDR Kinase Inhibitors Using 4-Bromo-1-cyclopropyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Discoidin domain receptors (DDRs), comprising DDR1 and DDR2, are a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen rather than soluble growth factors.[1][2] Upon collagen binding, DDRs undergo slow and sustained autophosphorylation, initiating downstream signaling cascades that regulate critical cellular processes such as proliferation, migration, adhesion, and extracellular matrix remodeling.[3][4] Dysregulation of DDR signaling is implicated in numerous diseases, including fibrosis, arthritis, and various cancers, making them attractive therapeutic targets.[2][5]
The development of small molecule inhibitors targeting the ATP-binding site of the DDR kinase domain is a promising strategy for treating these conditions.[4][6] Pyrazole-based scaffolds are prevalent in kinase inhibitor design, often acting as "hinge-binders" that form key hydrogen bonds with the kinase. The intermediate, 4-bromo-1-cyclopropyl-1H-pyrazole (CAS No. 1151802-23-1), is a versatile building block for synthesizing such inhibitors.[7][8] The cyclopropyl group, in particular, has been shown to improve the pharmacokinetic properties of resulting compounds.[9]
This document provides a detailed protocol for the synthesis of a core scaffold for DDR kinase inhibitors using this compound and outlines the typical workflow for inhibitor development and evaluation.
DDR Signaling Pathway
DDR activation by collagen triggers multiple downstream signaling pathways that influence cell behavior. Understanding this network is crucial for elucidating the mechanism of action of DDR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Explanatory review on DDR inhibitors: their biological activity, synthetic route, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-bromo-1-cyclopropyl-1H-pyrazole in Contemporary Drug Design
For Immediate Release: Shanghai, China – December 26, 2025 – The small heterocyclic fragment, 4-bromo-1-cyclopropyl-1H-pyrazole, has emerged as a cornerstone in the rational design of potent and selective kinase inhibitors, particularly targeting the c-Met proto-oncogene. Its unique structural and electronic properties offer medicinal chemists a versatile scaffold for developing novel therapeutics in oncology. These application notes provide an overview of its utility, key quantitative data of derivative compounds, detailed experimental protocols, and a visualization of the targeted signaling pathway.
The this compound moiety serves as a crucial building block in the synthesis of complex heterocyclic systems, such as triazolopyridazines, which have demonstrated significant inhibitory activity against the c-Met kinase. The cyclopropyl group offers a three-dimensional element that can explore hydrophobic pockets within the kinase domain, while the brominated pyrazole core provides a handle for further chemical modifications and specific interactions with the target protein.
Quantitative Data Summary: c-Met Kinase Inhibitors
The following table summarizes the in vitro activity of representative c-Met inhibitors incorporating pyrazole and triazolopyridazine/pyrazine scaffolds.
| Compound ID | Scaffold | c-Met IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line |
| 12e | Triazolo-pyridazine | 90 | 1.06 | A549 |
| 1.23 | MCF-7 | |||
| 2.73 | HeLa | |||
| 17l | [1][2][3]triazolo[4,3-a] pyrazine | 26 | 0.98 | A549 |
| 1.05 | MCF-7 | |||
| 1.28 | HeLa | |||
| 17a | [1][2][3]triazolo[4,3-a] pyrazine | 55 | Not Reported | - |
| 17e | [1][2][3]triazolo[4,3-a] pyrazine | 77 | Not Reported | - |
| Foretinib (Control) | - | 19 | Not Reported | - |
The c-Met Signaling Pathway and Inhibition
The c-Met receptor tyrosine kinase plays a pivotal role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. The binding of its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade that can be intercepted by inhibitors that bind to the ATP-binding site of the kinase domain.
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
Application Notes and Protocols for In Vitro Kinase Assays with 4-bromo-1-cyclopropyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Pyrazole-based compounds have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[1][2] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of 4-bromo-1-cyclopropyl-1H-pyrazole derivatives against a representative serine/threonine kinase, Cyclin-Dependent Kinase 2 (CDK2).
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3][4] Its aberrant activity is frequently observed in various cancers, making it a well-validated target for anti-cancer drug discovery.[3] The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[2][5][6][7] The luminescent signal is directly proportional to kinase activity, allowing for a quantitative determination of inhibitor potency.
Product Information
| Compound Name | This compound |
| CAS Number | 1151802-23-1[8][9][10] |
| Molecular Formula | C₆H₇BrN₂[8] |
| Molecular Weight | 187.04 g/mol [8] |
| Appearance | Liquid[10] |
| Storage | Store at room temperature.[10] |
| Solubility | Soluble in organic solvents such as DMSO. |
| Safety | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Handle with appropriate personal protective equipment. |
Quantitative Data Summary
The inhibitory activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides a template for summarizing the quantitative data obtained from the in vitro kinase assay.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| This compound Derivative 1 | CDK2/Cyclin A | Example: 150 | 10 µM ATP, 60 min incubation |
| This compound Derivative 2 | CDK2/Cyclin A | Example: 275 | 10 µM ATP, 60 min incubation |
| Staurosporine (Control Inhibitor) | CDK2/Cyclin A | Example: 25 | 10 µM ATP, 60 min incubation |
Experimental Protocols
This protocol is designed for a 384-well plate format and is adapted from established luminescence-based kinase assays.[2][3][5]
Materials and Reagents
-
Kinase: Recombinant human CDK2/Cyclin A complex
-
Substrate: Histone H1
-
Inhibitor: this compound derivative, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Control Inhibitor: Staurosporine
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow
Caption: Workflow for the in vitro kinase assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Create a serial dilution of the this compound derivative and control inhibitor in 100% DMSO.
-
Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted inhibitor or vehicle control (for positive and negative controls) to the appropriate wells.
-
Prepare a master mix of the CDK2/Cyclin A enzyme and Histone H1 substrate in Assay Buffer.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare the ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for CDK2 (typically 10 µM).
-
Add 2 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5][7]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Controls:
-
Negative Control (0% activity): Contains substrate, ATP, and vehicle, but no enzyme. This represents the background signal.
-
Positive Control (100% activity): Contains enzyme, substrate, ATP, and vehicle.
-
-
Calculation of Percent Inhibition:
-
Subtract the average background luminescence (Negative Control) from all data points.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism).[12][13][14]
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12][15]
-
Signaling Pathway Context
The this compound derivatives, by inhibiting kinases like CDK2, can interfere with critical signaling pathways that control cell proliferation. A common pathway implicated in cancer is the MAPK/ERK pathway, which is often downstream of growth factor receptors and regulates cell growth and survival.[16][17][18]
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 8. This compound | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1151802-23-1 [chemicalbook.com]
- 10. This compound | 1151802-23-1 [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. clyte.tech [clyte.tech]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. m.youtube.com [m.youtube.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 4-bromo-1-cyclopropyl-1H-pyrazole Derivatives Targeting c-Met Kinase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of novel compounds derived from the versatile building block, 4-bromo-1-cyclopropyl-1H-pyrazole. This chemical scaffold is a key component in the synthesis of potent and selective inhibitors of the c-Met receptor tyrosine kinase, a critical target in cancer therapy. The following protocols and data presentation guidelines are designed to assist in the preclinical assessment of these compounds.
The dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a known driver of tumor growth, proliferation, survival, and metastasis in numerous cancers. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have emerged as a promising therapeutic strategy. Compounds synthesized from this compound, particularly triazolopyridazine derivatives, have shown significant potential as c-Met inhibitors.
This document outlines key cell-based assays to characterize the anti-cancer properties of these pyrazole derivatives, focusing on their effects on cell viability, their ability to inhibit c-Met phosphorylation, and their potential to induce apoptosis.
Data Presentation: In Vitro Activity of Pyrazole-Derived c-Met Inhibitors
Summarizing quantitative data is crucial for comparing the potency and selectivity of different compounds. The following tables provide a structured format for presenting data from cell-based and biochemical assays. The data presented are representative of triazolopyridazine and pyrazolopyridine derivatives that are structurally related to compounds derived from this compound.
Table 1: Anti-proliferative Activity of Pyrazole-Derived c-Met Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| 12e | A549 | Lung Carcinoma | Cytotoxicity | 1.06 ± 0.16 | [1] |
| MCF-7 | Breast Adenocarcinoma | Cytotoxicity | 1.23 ± 0.18 | [1] | |
| HeLa | Cervical Cancer | Cytotoxicity | 2.73 ± 0.33 | [1] | |
| 10b | HepG2 | Hepatocellular Carcinoma | MTT | 0.74 | [2] |
| 11e | HepG2 | Hepatocellular Carcinoma | MTT | 0.71 | [2] |
| 9 | MKN-45 | Gastric Cancer | Cell Inhibition | 0.329 | [3] |
| EBC-1 | Lung Cancer | Cell Inhibition | 0.479 | [3] |
Table 2: Biochemical Kinase Inhibitory Activity of Pyrazole-Derived Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 12e | c-Met | Enzymatic | 0.090 | [1] |
| 10b | c-Met | Kinase Inhibition | 0.0039 | [2] |
| 11e | c-Met | Kinase Inhibition | 0.0042 | [2] |
| 9 | c-Met | Kinase Inhibition | 0.0228 | [3] |
Mandatory Visualizations
Signaling Pathway
Caption: c-Met signaling pathway and the point of inhibition by pyrazole derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the initial characterization of novel pyrazole-derived c-Met inhibitors.
Experimental Protocols
Cell Viability/Anti-proliferative Assay (MTT Assay)
This assay determines the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines with c-Met expression (e.g., A549, HepG2, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derived test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
c-Met Phosphorylation Assay (Western Blot)
This assay is used to determine if the test compounds inhibit the autophosphorylation of the c-Met receptor, confirming on-target activity.
Materials:
-
6-well cell culture plates
-
Human cancer cell line with HGF-inducible or constitutive c-Met phosphorylation (e.g., A549 or SNU-5)
-
Serum-free cell culture medium
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 2-4 hours.
-
For HGF-inducible cell lines, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control signals.
-
Compare the levels of phospho-c-Met in compound-treated cells to the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines whether the anti-proliferative effects of the compounds are due to the induction of apoptosis.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in the compound-treated samples to the vehicle control.
-
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-bromo-1-cyclopropyl-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses common issues and side reactions in a question-and-answer format. Quantitative data is provided to help diagnose and resolve these problems.
Question 1: I am observing low to no conversion of my this compound. What are the likely causes and how can I improve the reaction?
Answer:
Low or no conversion in a Suzuki coupling reaction with this substrate can be attributed to several factors, primarily related to the catalyst system and reaction conditions. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The active Pd(0) species may not be efficiently generated or could be deactivated.
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be effective for this type of heteroaryl bromide.
-
Solution: Switch to more robust ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1]
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step and can influence side reactions.
-
Poor Solvent Choice: The solubility of reagents and the reaction temperature are heavily influenced by the solvent.
Question 2: I am seeing a significant amount of 1-cyclopropyl-1H-pyrazole in my reaction mixture. How can I minimize this debromination side reaction?
Answer:
Debromination is a common side reaction with heteroaryl halides. This occurs when the bromo-substituent is replaced by a hydrogen atom.
Key Factors and Solutions:
-
Base Strength and Type: Strong bases can sometimes promote debromination.
-
Solution: Using a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH.[1]
-
-
Ligand Effects: The choice of phosphine ligand can influence the rate of debromination.
-
Solution: Employing bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions.
-
Solution: If using a highly active catalyst system, it may be possible to run the reaction at a lower temperature.
-
Question 3: My desired product is contaminated with a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What is the cause and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a symmetrical biaryl. This side reaction consumes your boronic acid and complicates purification.[5]
Primary Causes and Prevention Strategies:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[5]
-
Solution: It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Palladium(II) Pre-catalyst: Using a Pd(II) salt as a pre-catalyst can lead to initial homocoupling before the catalytic cycle is fully established.[5]
-
Solution: Using a well-defined Pd(0) pre-catalyst or ensuring efficient reduction of the Pd(II) source can minimize this issue.
-
Question 4: I suspect my boronic acid is decomposing during the reaction (protodeboronation). How can I confirm this and what can be done to mitigate it?
Answer:
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue, especially with electron-deficient or unstable boronic acids.[6]
Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.
-
Solution: Carefully dry all solvents and reagents and perform the reaction under strictly anhydrous conditions.[6]
-
-
Choice of Base: The base can promote protodeboronation.
-
Solution: Using a milder, non-aqueous base like potassium fluoride (KF) can be beneficial.
-
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[6]
-
Solution: Consider converting the boronic acid to a more stable derivative. The ester can be cleaved in situ during the reaction.[6]
-
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of 4-bromopyrazoles with various arylboronic acids. While specific data for this compound is limited in the literature, the data for other N-substituted 4-bromopyrazoles serves as a valuable guide for optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 50-85[4] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[1][3] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |
Table 2: Suzuki Coupling of a 4-Bromopyrazole with Various Boronic Acids
Substrate: 4-bromo-1H-pyrazole Reaction Conditions: XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h[1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)-1H-pyrazole | 78 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using Pd(PPh₃)₄ [4]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Robust Procedure for Challenging Suzuki Coupling using a Buchwald Pre-catalyst [1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
XPhos Pd G2 (or similar Buchwald pre-catalyst) (2-7 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox, and add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the debromination of 4-bromo-1-cyclopropyl-1H-pyrazole during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in cross-coupling reactions?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct 1-cyclopropyl-1H-pyrazole. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process.
Q2: What are the primary causes of debromination in these reactions?
A2: The primary causes of debromination include:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvent and base can all contribute to an increased rate of debromination.
-
Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting this side reaction. The active Pd(0) species can react with hydride sources in the reaction mixture, leading to debromination.
-
Presence of Hydride Sources: Water, alcohols, or even the amine or boronic acid coupling partners can act as hydride sources, especially under basic conditions.
Q3: Are N-substituted pyrazoles, like this compound, particularly susceptible to debromination?
A3: While N-substitution can sometimes mitigate side reactions compared to unprotected pyrazoles, debromination can still be a significant issue. The electronic nature of the pyrazole ring and the N-cyclopropyl group can influence the reactivity of the C-Br bond and the stability of the palladium intermediates.
Troubleshooting Guides
Minimizing Debromination in Suzuki-Miyaura Coupling
Issue: Significant formation of 1-cyclopropyl-1H-pyrazole is observed during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the product over the debromination pathway.
-
Base Selection: The strength and nature of the base can significantly impact the extent of debromination. Milder bases are often preferred.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the debromination side reaction.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[1] | Promotes faster reductive elimination of the desired product. |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF)[1] | Reduces the rate of competing hydrodehalogenation pathways. |
| Solvent | Protic solvents (e.g., alcohols) or DMF | Aprotic solvents (e.g., Toluene, Dioxane) | Minimizes the availability of hydride sources. |
| Temperature | > 100 °C | 80-90 °C | Reduces the rate of catalyst decomposition and side reactions. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Minimizing Debromination in Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine product and significant formation of 1-cyclopropyl-1H-pyrazole during the Buchwald-Hartwig amination of this compound.
Troubleshooting Strategies:
-
Catalyst System: The combination of the palladium precursor and the ligand is crucial. For heteroaryl bromides, specialized bulky phosphine ligands are often necessary.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, but excessively strong bases or those that can act as hydride donors should be avoided if debromination is observed.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and side reactions.[2]
Troubleshooting Table: Buchwald-Hartwig Amination
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Ligand | Less bulky ligands | Bulky, electron-rich biaryl phosphines (e.g., tBuDavePhos, XPhos)[3][4] | Stabilizes the palladium center and promotes C-N bond formation. |
| Base | NaOtBu (in some cases) | K₃PO₄, Cs₂CO₃ | Milder bases can sometimes reduce the rate of debromination. |
| Catalyst Precursor | Pd(OAc)₂ | Pd₂(dba)₃ or pre-formed Pd(0) catalysts | Can influence the concentration of active catalyst and side reactions. |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and decomposition.[2] |
Troubleshooting Logic: Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low yields and debromination in Buchwald-Hartwig amination.
Detailed Experimental Protocols
Note: The following protocols are recommended starting points for the cross-coupling of this compound, adapted from procedures for structurally similar compounds. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 0.2 M)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
tBuDavePhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, tBuDavePhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF (0.2 M)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and rinse with THF.
-
Concentrate the filtrate under reduced pressure.
Protocol 4: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous DMF (0.2 M)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1-cyclopropyl-1H-pyrazole from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromo-1H-pyrazole and (bromomethyl)cyclopropane, regioisomers if the synthesis allows for multiple reaction sites, and byproducts from side reactions.[1] Depending on the reaction conditions, you may also find residual solvents and reagents like potassium carbonate.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for pyrazole derivatives are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to remove certain types of impurities.[3]
Q3: What solvents are recommended for the recrystallization of this compound?
A3: For pyrazole derivatives, a range of solvents can be effective. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, are also frequently employed.[3][4] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility at room temperature.[5]
Q4: I am observing an oily product instead of crystals during recrystallization. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.[4] First, confirm the purity of your product using TLC or LC-MS.[5] If it is impure, an initial purification by column chromatography may be necessary. If the product is relatively pure, you can try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] Trituration with a non-polar solvent like cold hexanes can also help solidify the product.[5]
Q5: What conditions should I use for silica gel column chromatography of this compound?
A5: For pyrazole derivatives, which can be basic, it is sometimes necessary to deactivate the silica gel to prevent streaking and poor separation. This can be done by adding a small amount of a base like triethylamine (~0.5%) to the eluent.[3][5] A common eluent system to start with is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not saturated. | - Concentrate the solution by carefully boiling off some of the solvent. - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[4] |
| Crystallization Happens Too Quickly | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to redissolve the crystals. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[4] |
| Resulting Crystals are Impure | Impurities were co-crystallized or trapped in the crystal lattice. | - Ensure the initial hot solution was fully dissolved. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization if necessary.[4] |
| Poor Separation or Tailing on Silica Gel Column | The compound is interacting too strongly with the acidic silica gel. | - Deactivate the silica gel by preparing a slurry with the eluent containing ~0.5% triethylamine.[3][5] - Consider using a different stationary phase, such as neutral alumina.[3] |
| Low Recovery from Column Chromatography | The compound is either not eluting from the column or is spread across many fractions. | - Optimize the eluent polarity based on TLC analysis.[5] - If the compound has low solubility in the eluent, consider dry loading it onto the column.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add minimal additional hot solvent if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. If deactivation is needed, add triethylamine to the eluent to a final concentration of ~0.5%.[5] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for when the product "oils out".
References
Technical Support Center: Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole derivatives.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields can arise from several factors, from incomplete reactions to the formation of side products. Below is a guide to troubleshoot and optimize your synthesis.
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in the synthesis of this compound can be attributed to several factors depending on the synthetic route.
Route 1: Bromination of 1-cyclopropyl-1H-pyrazole
-
Incomplete Bromination: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material is consumed.
-
Temperature: While bromination with N-bromosuccinimide (NBS) is often carried out at room temperature or slightly elevated temperatures, optimizing the temperature can improve conversion.
-
Brominating Agent: Ensure the quality and stoichiometry of the brominating agent. NBS is a common choice for regioselective bromination at the 4-position of the pyrazole ring.
-
-
-
Side Reactions: Formation of unwanted byproducts can significantly reduce the yield.
-
Troubleshooting:
-
Over-bromination: The formation of di- or poly-brominated pyrazoles can occur, especially if an excess of the brominating agent is used or if the reaction is left for too long. Carefully control the stoichiometry of the brominating agent.
-
Degradation: Pyrazole rings can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or highly acidic/basic conditions if possible.
-
-
Route 2: N-alkylation of 4-bromo-1H-pyrazole with a Cyclopropyl Halide
-
Incomplete Alkylation: The N-alkylation reaction may be sluggish.
-
Troubleshooting:
-
Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K2CO3) in deprotonating the pyrazole nitrogen.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used and can influence the reaction rate.
-
Leaving Group: The nature of the leaving group on the cyclopropyl electrophile is important. Cyclopropyl bromide or tosylate are typically used.
-
-
-
Side Reactions:
-
Formation of Regioisomers: Alkylation can occur at either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of N1 and N2 isomers. The formation of the desired N1 isomer is often favored, but the ratio can depend on the reaction conditions.
-
Poor Quality of Starting Materials: Impurities in the 4-bromo-1H-pyrazole or the cyclopropyl halide can lead to side reactions and lower yields.
-
| Parameter | Recommendation for Improving Yield |
| Reaction Monitoring | Regularly monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Stoichiometry | Use a precise 1:1 molar ratio of the pyrazole to the brominating agent or alkylating agent to minimize side reactions. |
| Temperature Control | Optimize the reaction temperature. For bromination, start at room temperature. For N-alkylation, the optimal temperature will depend on the base and solvent used. |
| Reagent Quality | Ensure the purity of all starting materials and reagents. |
Problem 2: Formation of Side Products
The formation of isomers and other byproducts is a common challenge. This section will help you identify and minimize these impurities.
Q: I am observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A: The nature of the side products will depend on your synthetic route.
Side Products in the Bromination of 1-cyclopropyl-1H-pyrazole:
-
Regioisomers (3-bromo- and 5-bromo-1-cyclopropyl-1H-pyrazole): While bromination of pyrazoles with agents like NBS is generally highly regioselective for the 4-position, small amounts of other isomers can form.
-
Mitigation:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane is known to favor bromination at the C4 position.
-
Reaction Conditions: Running the reaction at or below room temperature can enhance regioselectivity.
-
-
-
Di-brominated Products (e.g., 3,4-dibromo- or 4,5-dibromo-1-cyclopropyl-1H-pyrazole): This occurs when an excess of the brominating agent is used.
-
Mitigation:
-
Stoichiometry: Use no more than one equivalent of the brominating agent. Adding the brominating agent portion-wise can also help to control the reaction.
-
-
Side Products in the N-alkylation of 4-bromo-1H-pyrazole:
-
N2-cyclopropyl-4-bromo-1H-pyrazole (Regioisomer): This is a very common side product. The ratio of N1 to N2 alkylation is influenced by several factors.
-
Mitigation:
-
Base and Solvent System: The choice of base and solvent can have a significant impact on the regioselectivity of N-alkylation. For instance, using sodium hydride in THF often provides good selectivity for the N1 isomer.[1][2]
-
Steric Hindrance: While the cyclopropyl group is relatively small, steric hindrance can play a role.
-
-
| Side Product | Synthetic Route | Mitigation Strategy |
| 3-bromo- and 5-bromo- isomers | Bromination | Use a highly regioselective brominating agent like NBS. Control reaction temperature. |
| Di-brominated pyrazoles | Bromination | Use a 1:1 stoichiometry of pyrazole to brominating agent. |
| N2-cyclopropyl-4-bromo-pyrazole | N-alkylation | Optimize the base and solvent system (e.g., NaH in THF). |
| Unreacted Starting Material | Both | Monitor the reaction to completion; optimize reaction time and temperature. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: Both the bromination of 1-cyclopropyl-1H-pyrazole and the N-alkylation of 4-bromo-1H-pyrazole are viable routes. The choice often depends on the availability and cost of the starting materials. The bromination route can be very direct if 1-cyclopropyl-1H-pyrazole is readily available. The N-alkylation route might be preferred if 4-bromo-1H-pyrazole is the more accessible starting material. Both routes require careful optimization to minimize side products.
Q2: How can I effectively purify the final product from the side products?
A2: Column chromatography on silica gel is the most common method for purifying this compound from its isomers and other impurities. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can effectively separate the desired product. Recrystallization may also be an option if a suitable solvent system can be found.
Q3: Can I use bromine (Br2) directly for the bromination of 1-cyclopropyl-1H-pyrazole?
A3: While direct bromination with liquid bromine is possible, it is often less regioselective and can lead to the formation of multiple brominated products and the generation of hazardous hydrogen bromide (HBr) gas. The use of N-bromosuccinimide (NBS) is generally preferred as it is a safer and more selective brominating agent for this type of substrate.
Q4: What is the role of the base in the N-alkylation reaction?
A4: The base is used to deprotonate the N-H of the pyrazole ring, forming a pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole and will readily react with the cyclopropyl halide in an SN2 reaction to form the N-C bond.
Experimental Protocols
Protocol 1: Bromination of 1-cyclopropyl-1H-pyrazole with NBS
This protocol is a general guideline and may require optimization.
-
Dissolve Starting Material: Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-alkylation of 4-bromo-1H-pyrazole
This protocol is a general guideline and may require optimization.
-
Prepare the Pyrazolate: To a stirred suspension of sodium hydride (NaH) (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add Alkylating Agent: Add cyclopropyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully quench the reaction with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
Caption: Synthetic pathways to this compound and major side products.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Buchwald-Hartwig Amination of 4-bromo-1-cyclopropyl-1H-pyrazole
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination with 4-bromo-1-cyclopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination with this compound challenging?
Five-membered nitrogen-containing heterocycles like pyrazoles can be difficult substrates in palladium-catalyzed cross-coupling reactions.[1][2] The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially inhibiting or deactivating it.[1][2][3] This can lead to low yields or stalled reactions.
Q2: My reaction is giving a low yield. What are the most common causes?
Low yields are often traced back to a few key factors:
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired coupling and prevent catalyst deactivation.[1][2][4]
-
Inappropriate Base Selection: The strength of the base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[3]
-
Side Reactions: For primary and secondary alkylamines with β-hydrogens, a common side reaction is β-hydride elimination from the palladium-amide intermediate, which leads to the formation of hydro-dehalogenated pyrazole and an imine, significantly reducing the yield of the desired product.[4][5]
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates that the catalyst has fallen out of the catalytic cycle and decomposed.[3] This can be caused by inadequate ligand protection, high temperatures, or impurities.
-
Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are sensitive to air and moisture. Using improperly dried solvents or reagents can lead to catalyst deactivation.[3]
Q3: What is β-hydride elimination and how can I avoid it?
β-hydride elimination is an unproductive side reaction where a palladium-amide intermediate with a hydrogen atom on a β-carbon (relative to the nitrogen) decomposes.[5] This is a significant issue with primary and secondary alkylamines. One study on N-substituted 4-bromopyrazoles found that amines lacking a β-hydrogen gave good yields, while those with β-hydrogens resulted in low yields.[4] If this is a persistent issue, consider using a copper-catalyzed amination, which can be more effective for these types of amines.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The pyrazole nitrogen may be poisoning the catalyst. Switch to a bulkier, more electron-rich ligand such as tBuBrettPhos or tBuDavePhos, which have shown success with bromopyrazole substrates.[1][2][4] Using a pre-formed palladium precatalyst can also lead to more consistent results. |
| Incorrect Ligand Choice | If using a general-purpose ligand (e.g., PPh₃), it is likely not suitable for this challenging substrate. Refer to the ligand selection guide in the data section below for better alternatives. |
| Ineffective Base | If using a weak base like K₂CO₃, the reaction may be very slow.[6] Switch to a stronger base such as LHMDS or NaOtBu, which are commonly used for amination of heteroaryl halides.[1][4] |
| Low Reaction Temperature | Buchwald-Hartwig reactions with 4-halopyrazoles often require elevated temperatures, typically in the range of 80-110 °C.[4] Consider increasing the temperature, but monitor for catalyst decomposition. |
| Reagents Not Dissolved | If starting materials or the base are not fully dissolved, the reaction will be inefficient.[3] Toluene and 1,4-dioxane are common solvents. If solubility is an issue, ensure vigorous stirring or consider a different solvent system, though be aware that polar aprotic solvents like DMF can sometimes coordinate to the palladium.[3] |
Problem 2: Formation of Side Products (e.g., Hydro-dehalogenation)
| Possible Cause | Suggested Solution |
| β-Hydride Elimination | This is likely if you are using a primary or secondary alkylamine with β-hydrogens. Consider using an amine without β-hydrogens if your synthetic route allows. Alternatively, a copper-catalyzed Ullmann-type coupling may be a more suitable method for these specific amines.[4] |
| Catalyst Decomposition | The formation of palladium black is often accompanied by side reactions.[3] Try lowering the reaction temperature and increasing the reaction time.[3] Ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen). |
Data Presentation: Ligand and Base Optimization for Bromopyrazoles
The following table summarizes conditions from literature for the Buchwald-Hartwig amination of various 4-bromopyrazole derivatives. While not specific to the N-cyclopropyl substrate, these results provide a strong starting point for optimization.
| Aryl Bromide | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromo-1H-pyrazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | RT | 87 | [1][2] |
| 4-bromo-1H-pyrazole | Morpholine | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 65 | 85 | [1][2] |
| 4-bromo-1-tritylpyrazole | N-Methylaniline | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 88 | [4] |
| 4-bromo-1-tritylpyrazole | Dibenzylamine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 90 | [4] |
| 4-bromo-1-tritylpyrazole | Pyrrolidine (has β-H) | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 12 | [4] |
| 4-bromo-1-tritylpyrazole | Allylamine (has β-H) | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 15 | [4] |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
Experimental Protocol: General Procedure
This protocol is a starting point based on successful methods reported for similar bromopyrazole substrates.[1][2][4] Optimization of catalyst, ligand, base, and temperature may be required for your specific amine.
1. Reagents and Setup:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)
-
Base (e.g., LHMDS or NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Oven-dried glassware, magnetic stir bar, and a reflux condenser.
-
Inert atmosphere (Argon or Nitrogen).
2. Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the this compound, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
solubility issues of 4-bromo-1-cyclopropyl-1H-pyrazole in organic solvents
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-bromo-1-cyclopropyl-1H-pyrazole and encountering solubility challenges in organic solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
Based on available data, this compound is a liquid at room temperature.[1] Its molecular formula is C₆H₇BrN₂ and it has a molecular weight of approximately 187.04 g/mol .[2]
Q2: Is there any available quantitative data on the solubility of this compound in common organic solvents?
Q3: Based on its structure, what is the expected general solubility of this compound in organic solvents?
This compound possesses both polar (the pyrazole ring with two nitrogen atoms) and non-polar (the cyclopropyl and bromo substituents) features. This structure suggests that it is likely to be more soluble in a range of organic solvents than in water. Pyrazole and its derivatives are generally more soluble in organic solvents. The presence of the cyclopropyl and bromo groups increases the lipophilicity of the molecule, which may enhance its solubility in less polar organic solvents.
Q4: I am observing that this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
When encountering solubility issues, consider the following:
-
Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity sample of this compound.
-
Solvent Purity and Water Content: The presence of water in your organic solvent can decrease the solubility of a lipophilic compound. Use anhydrous solvents if possible.
-
Temperature: Solubility is temperature-dependent. Gently warming the mixture may help to dissolve the compound.
-
Agitation: Ensure the mixture is being adequately stirred or agitated to facilitate dissolution.
Troubleshooting Guide
If you are experiencing difficulties dissolving this compound, follow this systematic troubleshooting guide.
Table 1: Qualitative Solubility Troubleshooting for this compound
| Issue | Recommended Action | Rationale |
| Compound is immiscible or forms a separate layer. | * Verify the identity and purity of the solvent. * Consider using a solvent with a different polarity. | Immiscibility suggests a significant mismatch in polarity between the solute and the solvent. |
| A precipitate forms after initial dissolution. | * The initial solution may have been supersaturated. Try using a larger volume of solvent. * The temperature may have decreased, causing the compound to crash out. Maintain a constant temperature. | Supersaturation is an unstable state, and any disturbance can induce precipitation. |
| The dissolution rate is very slow. | * Increase the surface area of the compound by grinding if it is a solid (Note: this compound is a liquid at room temperature). * Increase the temperature of the solvent. * Increase the rate of agitation. | These actions increase the kinetic energy and the interaction between the solute and solvent molecules, speeding up the dissolution process. |
| The compound appears to be degrading in the solvent. | * Check the compatibility of the compound with the chosen solvent. Some solvents can react with certain functional groups. * Consider using a more inert solvent. | Degradation can occur if the solvent is not inert under the experimental conditions. |
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step process for addressing solubility problems with this compound.
Caption: A flowchart outlining the logical steps to troubleshoot solubility issues.
Experimental Protocols
Protocol for Determining Qualitative Solubility of this compound
This protocol provides a systematic method to determine the qualitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Pipettes
-
Water bath (optional, for controlled heating)
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Solvent Addition: Add 1 mL of the first solvent to the corresponding labeled test tube.
-
Solute Addition: Add a small, accurately measured amount of this compound (e.g., 10 µL) to the solvent.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or magnetic stirrer for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution.
-
Soluble: The solution is clear and free of any visible droplets or layers of the solute.
-
Partially Soluble: The solution is cloudy, or some undissolved droplets are visible.
-
Insoluble: The compound forms a distinct separate layer or large, undissolved droplets.
-
-
Incremental Addition (for soluble or partially soluble): If the compound dissolves, continue to add small increments (e.g., 10 µL) and mix after each addition until the solution becomes saturated (i.e., undissolved droplets are visible). Record the total amount of solute added.
-
Heating (for insoluble or partially soluble): If the compound is not fully soluble at room temperature, gently warm the test tube in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
-
Repeat: Repeat steps 2-7 for each of the selected organic solvents.
-
Data Recording: Record your observations in a table, noting the solvent, the approximate amount of solute that dissolved at room temperature, and the effect of heating.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the qualitative solubility determination protocol.
Caption: A step-by-step workflow for determining the qualitative solubility of the compound.
References
Technical Support Center: 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 4-bromo-1-cyclopropyl-1H-pyrazole in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as harmful and an irritant.[2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Q3: What are the physical properties of this compound?
A3: This compound is typically a liquid at room temperature.[2] For detailed physical and chemical properties, please refer to the table below.
Q4: In which solvents is this compound soluble?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1151802-23-1 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [3] |
| Appearance | Liquid[2] |
| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg[4] |
| Flash Point | 110.2 ± 19.8 °C[4] |
| Purity | Typically ≥95% |
Table 2: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Commonly used in cross-coupling reactions. |
| 1,4-Dioxane | Soluble | A common solvent for Suzuki-Miyaura reactions. |
| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a range of organic reactions. |
| Toluene | Soluble | A non-polar solvent, often used in combination with others. |
| Methanol/Ethanol | Sparingly Soluble | May have limited solubility in lower alcohols. |
| Water | Insoluble | Expected to have very low solubility in aqueous solutions. |
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a common application for this compound. The following guide addresses potential issues.
Q5: My Suzuki-Miyaura reaction is showing low or no conversion of the starting material. What could be the cause?
A5: Low or no conversion can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. The choice of ligand is also critical; for heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a significant role. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water) may be necessary to find the optimal conditions.[2]
-
Poor Quality Reagents: Ensure that the boronic acid is of high quality and has not degraded. Boronic acids can undergo protodeboronation, especially if not stored properly.
Q6: I am observing a significant amount of debromination, resulting in the formation of 1-cyclopropyl-1H-pyrazole. How can I prevent this?
A6: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides. To minimize this:
-
Choice of Base and Solvent: The strength and type of base, in conjunction with the solvent, can influence the rate of debromination. Using a milder base or anhydrous conditions might be beneficial.
-
Catalyst and Ligand Selection: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Experimenting with different catalyst systems can help mitigate this side reaction. For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to reduce debromination in similar systems.
-
Minimize Water Content: While many Suzuki reactions use aqueous bases, excess water can be a proton source for debromination. Using anhydrous solvents and reagents where possible can be helpful.
Q7: My reaction is producing a significant amount of homocoupling product from the boronic acid. What can I do?
A7: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Thorough Degassing: It is crucial to deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Control of Reaction Conditions: The choice of base and temperature can also influence the rate of homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Methodology:
-
In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and conditions for cross-coupling reactions with 4-bromo-1-cyclopropyl-1H-pyrazole.
Catalyst Selection and Reaction Troubleshooting
The choice of catalyst and reaction conditions is critical for successful cross-coupling reactions. Below are general guidelines and troubleshooting advice for common cross-coupling reactions involving this compound.
General Workflow for Catalyst Selection
The following diagram illustrates a general workflow for selecting a suitable catalyst system for cross-coupling reactions with this compound.
Caption: A general workflow for selecting and optimizing catalyst systems for various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and a boronic acid or ester.
FAQs for Suzuki-Miyaura Coupling
Q1: What are the recommended initial catalyst systems for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective for bromopyrazoles. Recommended starting points include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or SPhos.[1] Using a pre-formed catalyst like XPhos Pd G2 can also be a good option.[2][3]
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction with heteroaryl bromides.[1][4] To minimize it, consider the following:
-
Ligand Choice : Use bulky, electron-rich phosphine ligands like XPhos or SPhos, which can suppress debromination compared to simpler ligands like PPh₃.[1]
-
Base Selection : Employ milder bases such as K₃PO₄ or CsF instead of strong bases like NaOH or KOH.[1]
-
Solvent : A less polar solvent might reduce the rate of debromination.[1]
Q3: My reaction is sluggish or shows low conversion. What should I try?
A3: Low conversion can be due to several factors. Consider increasing the reaction temperature, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and ensuring your solvent is anhydrous and properly degassed. Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can also improve conversion. For electron-rich pyrazoles, a more electron-rich ligand may be beneficial.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, suboptimal conditions. | - Use a pre-catalyst (e.g., XPhos Pd G2). - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). - Increase reaction temperature in increments of 10-20 °C. - Ensure reagents and solvent are anhydrous and degassed. |
| Debromination | Side reaction promoted by certain conditions. | - Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1] - Use a milder base (e.g., K₃PO₄, CsF).[1] - Use a less polar solvent.[1] |
| Homocoupling of Boronic Acid | Promoted by oxygen or certain catalyst systems. | - Thoroughly degas the reaction mixture. - Use a lower catalyst loading. |
Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate |
| XPhos Pd G2 (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | 4-bromopyrazole |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | 5-bromoindazoles |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate | 4-bromopyrrole-2-carboxylate |
Note: The data presented is for related bromopyrazole and bromoazole substrates and serves as a starting point for optimization with this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a dry flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane/H₂O).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and an amine.
FAQs for Buchwald-Hartwig Amination
Q1: Which catalyst system should I start with for the Buchwald-Hartwig amination?
A1: A common starting point is a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. For 4-bromopyrazoles, ligands like tBuDavePhos have shown success.[5][6]
Q2: I am trying to couple an amine with β-hydrogens and getting low yields. What is the issue?
A2: Amines containing β-hydrogens are prone to β-hydride elimination, which can lead to low product yields in palladium-catalyzed reactions. For such substrates, a copper(I)-catalyzed amination may be a more suitable alternative.[5][6]
Q3: My reaction is not working well. What are some key parameters to optimize?
A3: The choice of base is crucial in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. Solvent choice (e.g., toluene, dioxane) and reaction temperature also play a significant role and should be screened for optimal results.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, inappropriate base or ligand. | - Screen different bulky phosphine ligands (e.g., tBuDavePhos, XPhos). - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Increase the reaction temperature. |
| Low Yield with β-Hydrogen Containing Amines | β-hydride elimination. | - Switch to a copper-catalyzed system (e.g., CuI with a suitable ligand).[5][6] |
| Side Reactions (e.g., Hydrodehalogenation) | Catalyst deactivation or competing pathways. | - Ensure strictly anaerobic conditions. - Screen different ligands and solvents. |
Representative Catalyst Systems for Buchwald-Hartwig Amination of Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate/Amine |
| Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | Good | 4-bromo-1-tritylpyrazole / Amine without β-H[5][6] |
| CuI / Ligand | K₂CO₃ | DMSO | 120 | Moderate | 4-iodo-1-tritylpyrazole / Amine with β-H[5] |
Note: The data is for related 4-halo-1-tritylpyrazoles and provides guidance for reactions with this compound.
General Experimental Protocol for Buchwald-Hartwig Amination
-
To a dry flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., tBuDavePhos, 4-10 mol%).
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
FAQs for Sonogashira Coupling
Q1: What are the standard catalyst conditions for a Sonogashira coupling?
A1: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[7][8]
Q2: I am concerned about homocoupling of the alkyne (Glaser coupling). How can I avoid this?
A2: Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst.[7] To minimize this, you can:
-
Run the reaction under strictly anaerobic conditions.
-
Consider a copper-free Sonogashira protocol. Several have been developed using specific palladium catalysts and ligands.[9]
Q3: My reaction is not proceeding to completion. What can I do?
A3: For challenging substrates, a more active catalyst system may be required. Consider using a palladium precursor with a bulky, electron-rich ligand like XPhos.[10] Alternatively, specialized pre-catalysts such as [P(t-Bu)₃]Pd(crotyl)Cl or [DTBNpP]Pd(crotyl)Cl have been shown to be effective in copper-free Sonogashira couplings of heteroaryl bromides.[9]
Troubleshooting Guide for Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, insufficient base. | - Use a more active catalyst system (e.g., Pd(OAc)₂/XPhos or a specialized pre-catalyst).[9][10] - Ensure the amine base is in excess and dry. - Increase the reaction temperature. |
| Alkyne Homocoupling (Glaser Coupling) | Copper-catalyzed side reaction. | - Use a copper-free protocol.[9] - Maintain strict anaerobic conditions. - Add the alkyne slowly to the reaction mixture. |
| Decomposition of Starting Material | Reaction conditions too harsh. | - Lower the reaction temperature. - Use a milder base. |
Representative Catalyst Systems for Sonogashira Coupling of Bromopyrazoles
| Catalyst System | Base | Solvent | Temp. | Yield (%) | Substrate |
| [P(t-Bu)₃]Pd(crotyl)Cl | DABCO | Dioxane | rt | Good | 3-bromo aryl pyrazole intermediate[9] |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 °C | Good | 4-bromo-5-trifluoromethyl-1H-pyrazole[10] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 °C | Moderate | 1-aryl-3-CF₃-4-iodopyrazole |
Note: The data provided is for related bromo- and iodopyrazole substrates and should be used as a starting point for optimization.
General Experimental Protocol for Sonogashira Coupling
-
In a flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the amine base (e.g., triethylamine, 2-3 equiv.).
-
Degas the mixture and then stir under an inert atmosphere at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction until completion.
-
Work-up the reaction by filtering off any solids, diluting with an organic solvent, and washing with aqueous ammonium chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Heck Coupling
The Heck coupling reaction allows for the formation of a C-C bond between this compound and an alkene.
FAQs for Heck Coupling
Q1: What is a standard catalyst for the Heck coupling of an aryl bromide?
A1: Typical catalysts for the Heck reaction include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[11] The reaction is usually carried out in the presence of a phosphine ligand (e.g., PPh₃) and a base.[11]
Q2: What are common bases and solvents used in the Heck reaction?
A2: Common bases include triethylamine, potassium carbonate, and sodium acetate.[11] Polar aprotic solvents such as DMF, NMP, or acetonitrile are often used.
Q3: How can I control the regioselectivity of the alkene addition?
A3: The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene. For acrylates and styrenes, the aryl group typically adds to the less substituted carbon of the double bond.
Troubleshooting Guide for Heck Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, low temperature. | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Add a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). - Increase the reaction temperature (often >100 °C). |
| Formation of Reduced Arene | Side reaction. | - Ensure anhydrous conditions. - Screen different bases. |
| Isomerization of the Alkene Product | Can occur at high temperatures. | - Lower the reaction temperature if possible. - Use a catalyst system known to minimize isomerization. |
Representative Catalyst Systems for Heck Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 |
| PdCl₂ | K₂CO₃ | NMP | 120 |
| Pd(PPh₃)₄ | NaOAc | DMA | 100 |
Note: This is general information for aryl bromides and should be adapted for this compound.
General Experimental Protocol for Heck Coupling
-
Combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if needed (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.) in a flask.
-
Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Degas the mixture and heat under an inert atmosphere to the required temperature (typically 100-140 °C).
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Logical Diagram for Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Homocoupling of 4-bromo-1-cyclopropyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during cross-coupling experiments involving 4-bromo-1-cyclopropyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses the common issue of forming the undesired 1,1'-dicyclopropyl-4,4'-bi-1H-pyrazole byproduct in a question-and-answer format.
Question 1: I am observing a significant amount of a homocoupled byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
Answer:
The formation of a homocoupled dimer from this compound is a common side reaction in Suzuki-Miyaura coupling. The primary causes are often related to reaction conditions that favor the coupling of two molecules of the starting aryl bromide.
Potential Causes and Solutions:
-
Oxygen in the Reaction Mixture: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid partner and can also affect the catalyst's performance, indirectly promoting side reactions.
-
Solution: Rigorous deoxygenation of the solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and ligand significantly influences the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the homocoupling pathway. Ligands such as SPhos and XPhos are often effective in minimizing this side reaction. Using a pre-catalyst like XPhos Pd G2 can also be beneficial.
-
-
Inappropriate Base or Solvent: The base and solvent system can impact the stability of the catalyst and the reaction intermediates.
-
Solution: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases, which can sometimes promote side reactions. The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane, often with a small amount of water, are commonly used and can influence the reaction's selectivity.
-
-
High Reaction Temperature: Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling.
-
Solution: If possible, running the reaction at a lower temperature with a more active catalyst system can help to improve selectivity.
-
Question 2: In my Sonogashira coupling, I am getting a lot of the diyne byproduct from the homocoupling of my terminal alkyne, which complicates purification. How can I prevent this?
Answer:
Homocoupling of the terminal alkyne (Glaser coupling) is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.
Potential Causes and Solutions:
-
Copper(I)-Mediated Oxidative Coupling: The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.
-
Solution 1 (Copper-Free Conditions): The most effective way to eliminate this side reaction is to perform the Sonogashira coupling under copper-free conditions. This may require a more active palladium catalyst/ligand system and potentially higher temperatures, but it directly addresses the root cause of the alkyne homocoupling.
-
Solution 2 (Minimize Copper Loading): If a copper co-catalyst is used, its loading should be minimized to a level that is just sufficient to catalyze the reaction.
-
-
Presence of Oxygen: As with Suzuki coupling, oxygen is a major contributor to homocoupling in Sonogashira reactions.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
-
-
Slow Rate of Cross-Coupling: If the desired cross-coupling is slow, the terminal alkyne has more time to undergo homocoupling.
-
Solution: Optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature) to accelerate the rate of the cross-coupling reaction. Using a more reactive aryl halide, if possible (e.g., an iodide instead of a bromide), can also help, though this compound is your starting material.
-
Question 3: I am attempting a Buchwald-Hartwig amination and observing some homocoupling of the this compound. What can I do to improve the yield of my desired arylamine?
Answer:
While less common than in Suzuki or Sonogashira reactions, homocoupling can still occur in Buchwald-Hartwig aminations, particularly under non-optimized conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation or Off-Cycle Pathways: Certain conditions can lead to catalyst deactivation or the formation of off-cycle palladium species that may promote side reactions.
-
Solution: The choice of a suitable bulky and electron-rich phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired C-N bond formation. Ligands like tBuDavePhos have been shown to be effective for the amination of 4-halopyrazoles.[1]
-
-
Base Strength and Type: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to side reactions.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are generally effective. The stoichiometry of the base should also be optimized.
-
-
Reaction Temperature and Time: As with other cross-coupling reactions, temperature and reaction time can influence the product distribution.
-
Solution: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures, which could lead to catalyst decomposition and an increase in byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a side reaction where two identical molecules of a starting material couple with each other. In the case of this compound, this results in the formation of 1,1'-dicyclopropyl-4,4'-bi-1H-pyrazole. In Sonogashira reactions, the term "homocoupling" often refers to the dimerization of the terminal alkyne coupling partner.
Q2: Are there any general strategies to minimize homocoupling for all types of cross-coupling reactions with this compound?
A2: Yes, several general principles apply:
-
Strict Anaerobic Conditions: The exclusion of oxygen is paramount.
-
Use of Bulky, Electron-Rich Ligands: These ligands often promote the desired reductive elimination step.
-
Careful Selection of Base and Solvent: These should be chosen to ensure catalyst stability and optimal reaction rates.
-
Optimization of Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
Q3: Can the N-cyclopropyl group on the pyrazole influence the propensity for homocoupling?
A3: While the electronic and steric effects of the N-cyclopropyl group are likely to be less pronounced than substituents directly on the pyrazole ring, it can still influence the overall reactivity of the molecule. However, the general strategies for minimizing homocoupling remain the same.
Data Presentation
Table 1: General Comparison of Conditions for Minimizing Homocoupling in Cross-Coupling Reactions of 4-Bromopyrazoles
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst System | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts (e.g., XPhos Pd G2) | PdCl₂(PPh₃)₂/CuI (traditional) or Pd(PPh₃)₄ (copper-free) | Pd(dba)₂ with bulky phosphine ligands (e.g., tBuDavePhos) |
| Ligand | Bulky, electron-rich phosphines | Triphenylphosphine (or others for copper-free systems) | Bulky, electron-rich phosphines |
| Base | K₂CO₃, K₃PO₄ | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Sodium tert-butoxide (NaOtBu) |
| Solvent | 1,4-Dioxane/H₂O, Toluene | DMF, THF, Triethylamine | Toluene, Dioxane |
| Key Strategy to Minimize Homocoupling | Rigorous deoxygenation, bulky ligands | Copper-free conditions, strict anaerobiosis | Optimized catalyst/ligand system |
Note: This table provides general guidance based on literature for 4-bromopyrazoles. Optimal conditions for this compound may require specific optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the alkyne homocoupling side reaction.[3]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and degassed anhydrous triethylamine or another suitable amine base/solvent.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Guide to 4-bromo-1-cyclopropyl-1H-pyrazole and Other Brominated Pyrazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, brominated pyrazoles serve as versatile building blocks for the synthesis of a wide array of functionalized molecules. Their utility stems from the presence of a reactive bromine atom on the pyrazole core, which allows for facile modification through various cross-coupling reactions. This guide provides a comparative analysis of 4-bromo-1-cyclopropyl-1H-pyrazole against other key brominated pyrazoles, focusing on their synthetic utility and potential biological applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific research needs.
Physicochemical Properties: A Comparative Overview
The substitution at the N1-position of the pyrazole ring, as well as the position of the bromine atom, significantly influences the physicochemical properties of brominated pyrazoles. These properties, in turn, can affect their reactivity, solubility, and pharmacokinetic profiles in drug discovery applications. A summary of key physicochemical properties for this compound and other relevant brominated pyrazoles is presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1151802-23-1 | C6H7BrN2 | 187.04 | Liquid | Not available | 258.6 ± 13.0 |
| 4-bromo-1H-pyrazole | 2075-45-8 | C3H3BrN2 | 146.97 | White to off-white powder | 91 - 98 | 250 - 260 |
| 4-bromo-1-methyl-1H-pyrazole | 15803-02-8 | C4H5BrN2 | 161.00 | Liquid | Not available | 185 - 188 |
| 4-bromo-3-methyl-1H-pyrazole | 13808-64-5 | C4H5BrN2 | 161.00 | Solid | 77 - 79 | Not available |
Synthetic Utility: A Focus on Suzuki-Miyaura Coupling
The synthetic utility of brominated pyrazoles is often demonstrated through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the C-Br bond can be influenced by the nature of the substituent at the N1-position. While direct comparative studies under identical conditions are limited, a compilation of reported yields for the Suzuki-Miyaura coupling of different brominated pyrazoles with phenylboronic acid is presented in Table 2 to provide a general indication of their reactivity.
Disclaimer: The yields presented in Table 2 are compiled from different sources and may have been obtained under varying reaction conditions. Therefore, this table should be used as a general guide and not for direct, quantitative comparison.
| Brominated Pyrazole | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-1H-pyrazole | XPhos Pd G2 (6-7 mol%) | K3PO4 | Dioxane/H2O | 100 | 24 | 86 | [1] |
| 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhos Pd G2 (2.5 mol%) | K2CO3 | EtOH/H2O | 110 | 12 | 92 | [2] |
It is generally observed that N-protection of the pyrazole ring can influence the outcome of Suzuki coupling reactions, sometimes reducing the incidence of side reactions like debromination[3]. The cyclopropyl group in this compound, being an alkyl substituent, may have a different electronic and steric influence on the reactivity of the C-Br bond compared to an unprotected or N-methylated pyrazole.
Biological Activity: Potential as Kinase Inhibitors
Disclaimer: The IC50 values presented in Table 3 are for a variety of pyrazole derivatives and are not a direct comparison of the brominated pyrazoles listed in Table 1. This data is intended to illustrate the potential biological activity of the pyrazole scaffold.
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | c-Met | - | 0.00427 | [6] |
| Pyrazolo[3,4-b]pyridine derivative | c-Met | HepG-2 | 3.42 | [6] |
| Pyrazolo-pyrimidine derivative | BRAFV600E | - | 0.5 | [7] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative | - | MCF-7 | Not specified as IC50, but showed growth inhibition | [8] |
| Pyrazole-based compound (5b) | Tubulin Polymerization | - | 7.30 | [9] |
| Pyrazole-based compound (5b) | - | K562 | 0.021 | [9] |
| Pyrazole-based compound (5b) | - | A549 | 0.69 | [9] |
The presence and nature of substituents on the pyrazole ring are crucial for determining the inhibitory potency and selectivity of these compounds. The cyclopropyl group in this compound can influence the compound's conformation and interaction with the kinase binding site.
Experimental Protocols
In Vitro Kinase Inhibition Assay (c-Met Kinase)
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against c-Met kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[10].
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
EDTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well low-volume plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 4X working solution of c-Met kinase in Kinase Buffer and add 5 µL to each well.
-
Prepare a 2X working solution of ULight™-poly GT substrate and ATP in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a Stop/Detection mix by diluting the Eu-Antibody in Detection Buffer containing 20 mM EDTA.
-
Add 10 µL of the Stop/Detection mix to each well to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[11][12][13].
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compound dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified c-Met signaling pathway initiated by HGF binding.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of c-Met Inhibitors Derived from Different Pyrazole Cores: A Guide for Researchers
The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, motility, and invasion, is a well-established target in oncology.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[1] Consequently, the development of small molecule inhibitors targeting c-Met is an area of intense research. Among the diverse chemical scaffolds explored, pyrazole and its fused derivatives have emerged as a particularly fruitful source of potent c-Met inhibitors. This guide provides a comparative overview of the efficacy of c-Met inhibitors based on distinct pyrazole core structures, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Comparative Efficacy of Pyrazole-Based c-Met Inhibitors
The following tables summarize the in vitro efficacy of c-Met inhibitors categorized by their core pyrazole-based structures. The data is compiled from various studies, and it is important to note that experimental conditions may vary between reports.
Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold has been extensively investigated for c-Met inhibition, yielding compounds with potent enzymatic and cellular activities.[3]
| Compound/Reference | c-Met Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 5a | 4.27 ± 0.31 | HepG-2 | 3.42 ± 1.31 |
| Compound 5b | 7.95 ± 0.17 | HepG-2 | 3.56 ± 1.5 |
| Compound III | 0.39 | - | - |
| Compound IV | 0.92 | - | - |
Pyrazolo[3,4-d]thiazole Core
As a bioisostere of the pyrazolo[3,4-b]pyridine core, the pyrazolo[3,4-d]thiazole scaffold has also been explored for its potential in c-Met inhibition.
| Compound/Reference | c-Met Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 10a | >1000 | HepG-2 | 17.16 ± 0.37 |
| Compound 10b | >1000 | HepG-2 | 16.83 ± 0.95 |
Indazole Core
Indazole-based compounds represent another class of pyrazole derivatives that have been investigated as c-Met inhibitors.
| Compound/Reference | c-Met Kinase IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 4d | 0.17 (TR-FRET assay) | - | 5.45 |
Visualizing the Target and the Process
To provide a clearer understanding of the biological context and the experimental evaluation process, the following diagrams illustrate the c-Met signaling pathway and a general workflow for inhibitor testing.
Caption: The c-Met signaling pathway is activated by HGF binding.
Caption: A typical workflow for evaluating c-Met kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.
c-Met Kinase Inhibition Assay (TR-FRET-based)
This assay quantitatively measures the inhibition of c-Met kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human c-Met enzyme
-
TR-FRET substrate (e.g., ULight™-poly-GT)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection buffer (e.g., 10 mM EDTA in kinase buffer with antibody)
-
Test compounds (pyrazole derivatives)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the c-Met enzyme and TR-FRET substrate in kinase reaction buffer to the desired working concentrations.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a potent broad-spectrum kinase inhibitor).
-
Kinase Reaction Initiation: Add the c-Met enzyme to the wells containing the compounds and incubate briefly. Initiate the kinase reaction by adding a mixture of the TR-FRET substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection buffer containing the europium-labeled antibody.
-
Signal Measurement: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate. Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Determine the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known c-Met expression
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole-based inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the compound concentration and determine the GI50/IC50 value from the dose-response curve.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Kinase Inhibitors Derived from 4-bromo-1-cyclopropyl-1H-pyrazole: A Comparative Guide
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The versatile scaffold of 4-bromo-1-cyclopropyl-1H-pyrazole has emerged as a valuable starting point for the synthesis of novel therapeutic agents. This guide provides an objective comparison of the in vivo performance of two distinct kinase inhibitors synthesized from this key intermediate, with a focus on their efficacy in preclinical cancer and fibrosis models.
This comparative analysis focuses on two promising compounds: a potent Transforming Growth Factor-β (TGF-β) type I receptor (also known as Activin-like Kinase 5 or ALK5) inhibitor, and a c-Met kinase inhibitor. Both compounds leverage the structural features of the cyclopropyl-pyrazole core to achieve their therapeutic effects.
Comparative In Vivo Efficacy
The following table summarizes the key in vivo data for the ALK5 and c-Met inhibitors derived from this compound.
| Compound ID | Target Kinase | Animal Model | Dosing Regimen | Key In Vivo Outcome | Oral Bioavailability (%) | Reference |
| Compound 12r | ALK5 | Not specified in abstract | Not specified in abstract | Strong inhibitory activity | 57.6 | [1] |
| c-Met Inhibitor | c-Met | U-87 MG Xenograft Model | Oral administration | Significant tumor growth inhibition | Data not available | [2] |
Detailed In Vivo Experimental Protocols
A thorough understanding of the experimental conditions is crucial for interpreting in vivo data. The following sections detail the methodologies employed in the evaluation of the ALK5 and c-Met inhibitors.
ALK5 Inhibitor (Compound 12r)
While the specific in vivo model and dosing for Compound 12r are not detailed in the available abstract, a general methodology for evaluating ALK5 inhibitors in a fibrosis model is as follows:
Bleomycin-Induced Pulmonary Fibrosis Model:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung fibrosis.
-
Compound Administration: The test compound (e.g., Compound 12r) is typically administered orally once or twice daily, starting from the day of bleomycin instillation or after a fibrotic state has been established.
-
Efficacy Assessment: After a defined period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested for analysis. Key endpoints include:
-
Histological analysis: Staining with Masson's trichrome to assess collagen deposition and fibrosis.
-
Hydroxyproline assay: Quantification of collagen content in the lung tissue.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA).
-
Gene expression analysis: RT-PCR for profibrotic genes like Col1a1 and Acta2.
-
c-Met Inhibitor
The in vivo evaluation of the c-Met inhibitor was conducted using a human tumor xenograft model.
U-87 MG Xenograft Model:
-
Cell Line: U-87 MG, a human glioblastoma cell line with c-Met expression, is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: U-87 MG cells are injected subcutaneously into the flank of the mice.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The c-Met inhibitor is administered orally.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the inhibition of c-Met phosphorylation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vivo evaluation of these compounds.
Concluding Remarks
The preliminary in vivo data for both the ALK5 and c-Met inhibitors derived from this compound are promising, demonstrating significant efficacy in their respective disease models. The ALK5 inhibitor, Compound 12r, exhibits good oral bioavailability, a critical parameter for drug development. The c-Met inhibitor has shown clear anti-tumor activity in a xenograft model.
Further head-to-head comparative studies in models where both pathways may be relevant, such as in certain fibrotic cancers, could provide valuable insights into the differential efficacy and potential combination therapies. Detailed pharmacokinetic and pharmacodynamic studies for both compounds are warranted to fully characterize their in vivo profiles and guide further clinical development. The versatility of the this compound scaffold continues to offer exciting opportunities for the discovery of novel and effective kinase inhibitors.
References
- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-Bromo-1-Cyclopropyl-1H-Pyrazole Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-1-cyclopropyl-1H-pyrazole scaffold is a key pharmacophore in the development of targeted cancer therapeutics, primarily functioning as an inhibitor of receptor tyrosine kinases. Experimental evidence points towards the c-Met proto-oncogene, a receptor tyrosine kinase, as a principal target for this class of inhibitors.[1] Dysregulation of the c-Met signaling pathway is a known driver in the progression of numerous cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of the mechanism of action for this compound based inhibitors, supported by experimental data from closely related pyrazole derivatives and established c-Met inhibitors.
The c-Met Signaling Pathway and Inhibition
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways are integral to cellular processes including proliferation, survival, and motility. In many cancers, aberrant c-Met activation, through overexpression, gene amplification, or mutation, leads to uncontrolled tumor growth and metastasis.
Inhibitors based on the pyrazole scaffold are typically ATP-competitive, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the initiation of these downstream signals. The this compound moiety is often incorporated into larger chemical structures, such as triazolopyridazines, to enhance binding affinity and selectivity for the c-Met kinase.[1]
Comparative Performance Data
While specific public data for a comprehensive panel of this compound based inhibitors is limited, the following tables present quantitative data from structurally related pyrazole-based c-Met inhibitors and established multi-kinase inhibitors that also target c-Met, providing a benchmark for expected performance.
Table 1: In Vitro c-Met Kinase Inhibition
| Inhibitor Class/Compound | c-Met IC₅₀ (nM) | Reference Compound | c-Met IC₅₀ (nM) |
| Pyrazolo[3,4-b]pyridine (Compound 5a) | 4.27 | Cabozantinib | 5.38 |
| Pyrazolo[3,4-b]pyridine (Compound 5b) | 7.95 | Crizotinib | ~5-11 |
| Triazolo[4,3-b]pyridazine (Compound 4g) | 163 (dual c-Met/Pim-1) |
Data compiled from multiple sources, direct head-to-head comparison in the same assay conditions may not be available.[2]
Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | Cancer Type | Pyrazolo[3,4-b]pyridine (Compound 5a) | Pyrazolo[3,4-b]pyridine (Compound 5b) | Erlotinib (Reference) |
| HepG-2 | Liver Cancer | 3.42 | 3.56 | 8.19 |
| MCF-7 | Breast Cancer | 9.21 | 8.64 | 11.52 |
| HCT-116 | Colorectal Cancer | 6.53 | 5.97 | 7.36 |
These cell lines are known to have varying levels of c-Met expression.[2]
Experimental Protocols for Mechanism Validation
Validation of the mechanism of action for novel inhibitors involves a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified c-Met kinase.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human c-Met kinase, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the c-Met kinase.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
After incubation, the reaction is stopped, and the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated from the dose-response curve.
-
Cellular Phospho-c-Met Assay (Western Blot)
Objective: To confirm that the inhibitor blocks c-Met phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with high c-Met expression (e.g., HepG-2, GTL-16) are used.
-
Procedure:
-
Cells are treated with various concentrations of the inhibitor for a specified time.
-
Cells are then stimulated with HGF to induce c-Met phosphorylation (or unstimulated if constitutively active).
-
Cell lysates are prepared, and protein concentration is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phospho-c-Met (p-cMet) and total c-Met, followed by secondary antibodies.
-
Bands are visualized using chemiluminescence, and the ratio of p-cMet to total c-Met is quantified.
-
Cell Proliferation/Viability Assay
Objective: To assess the inhibitor's effect on the growth of cancer cells dependent on c-Met signaling.
Methodology:
-
Assay: Commonly, an MTT or CellTiter-Glo® assay is used.
-
Procedure:
-
Cancer cells are seeded in 96-well plates.
-
After adherence, cells are treated with a serial dilution of the inhibitor.
-
Cells are incubated for a period of 72 hours.
-
A reagent (MTT or CellTiter-Glo®) is added to measure the number of viable cells.
-
The half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) is determined from the dose-response curve.
-
Kinome Profiling
Objective: To determine the selectivity of the inhibitor against a broad panel of kinases.
Methodology: This is often performed as a service by specialized companies.
-
Procedure: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400). The percentage of inhibition for each kinase is determined. This provides a selectivity profile and helps to identify potential off-target effects.
Comparison with Alternative c-Met Inhibitors
The therapeutic landscape for c-Met driven cancers includes several approved drugs that can be categorized based on their selectivity and binding modes.
-
Multi-Kinase Inhibitors (Type II):
-
Crizotinib: Initially developed as a c-Met inhibitor, it also potently inhibits ALK and ROS1. It is approved for ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).
-
Cabozantinib: Targets c-Met, VEGFRs, and other tyrosine kinases. It is approved for medullary thyroid cancer and renal cell carcinoma.
-
-
Selective c-Met Inhibitors (Type I):
-
Capmatinib and Tepotinib: These are highly selective for c-Met and are approved for NSCLC with MET exon 14 skipping mutations.
-
Inhibitors based on the this compound scaffold are being designed to achieve high potency and selectivity for c-Met, potentially with a favorable safety profile compared to multi-kinase inhibitors by minimizing off-target effects. Some derivatives are also being investigated as dual c-Met/Pim-1 inhibitors, which could offer a synergistic anti-cancer effect by targeting multiple oncogenic pathways simultaneously.[3]
References
- 1. This compound | 1151802-23-1 [chemicalbook.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a cornerstone of preclinical assessment. The pyrazole scaffold, a common motif in medicinal chemistry, is present in numerous approved drugs. However, its derivatives can exhibit a wide range of metabolic liabilities. This guide provides an objective comparison of the metabolic stability of various pyrazole derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.
This guide summarizes quantitative data on the in vitro metabolic stability of different classes of pyrazole derivatives, details the experimental protocols for assessing metabolic stability, and provides visual representations of the experimental workflow and a relevant biological pathway.
Comparative Metabolic Stability of Pyrazole Derivatives
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. In vitro assays using liver fractions, such as microsomes and S9 fractions, are standard methods for evaluating metabolic stability early in the drug discovery process. These assays primarily assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes (Phase I) and other drug-metabolizing enzymes.
The following tables present a compilation of metabolic stability data for various pyrazole derivatives from published studies. The data is presented as half-life (t½) and intrinsic clearance (CLint), two key parameters that quantify metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.
Table 1: Metabolic Stability of 1H-Pyrazole Biaryl Sulfonamides in Liver Microsomes
| Compound ID | Test System | Half-life (t½, min) |
| 30 | Human Liver Microsomes | 159 |
| Mouse Liver Microsomes | 29.9 | |
| 37 | Human Liver Microsomes | >180 |
| Mouse Liver Microsomes | 21.6 | |
| 41 | Human Liver Microsomes | >180 |
| Mouse Liver Microsomes | 21.9 |
Data sourced from a study on 1H-pyrazole biaryl sulfonamides as novel G2019S-LRRK2 kinase inhibitors.
Table 2: Metabolic Stability of 1,2,4-Oxadiazole-Bearing Pyrazoles in Mouse Liver S9 Fraction
| Compound ID | Test System | Residual Substrate after 1h (%) |
| 22 | Mouse Liver S9 | 91.3 |
| 27 | Mouse Liver S9 | 98.7 |
| 29 | Mouse Liver S9 | 78.5 |
| 32 | Mouse Liver S9 | 93.4 |
| 37 | Mouse Liver S9 | 69.8 |
| 42 | Mouse Liver S9 | 99.8 |
Data sourced from a study on 1,2,4-oxadiazole-bearing pyrazoles as metabolically stable modulators of store-operated calcium entry.
Table 3: Metabolic Stability of Indazole-3-Carboxamide Derivatives in Human Liver Microsomes and Hepatocytes
| Compound | Test System | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10^6 cells) |
| 5F-MDMB-PINACA | Pooled Human Liver Microsomes | 10.3 | 67.3 |
| Pooled Human Hepatocytes | 22.8 | 30.4 | |
| MDMB-4en-PINACA | Pooled Human Liver Microsomes | 6.8 | 102 |
| Pooled Human Hepatocytes | 14.5 | 47.8 | |
| AMB-FUBINACA | Pooled Human Liver Microsomes | 1.8 | 385 |
| Pooled Human Hepatocytes | 2.9 | 239 |
Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. Data sourced from a systematic study on the in vitro pharmacokinetics of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on protocols described in the cited literature.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test pyrazole derivatives
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to wells containing the test compound (final concentration typically 1 µM) and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing the Process
Diagram 1: Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Diagram 2: Simplified Cytochrome P450 Catalytic Cycle
Caption: Key steps in the CYP450-mediated metabolism of a substrate.
A Comparative Analysis of 4-Bromo-1-cyclopropyl-1H-pyrazole and its Iodo Analogue in Biological Systems
A detailed guide for researchers and drug development professionals on the distinct biological profiles of 4-bromo-1-cyclopropyl-1H-pyrazole and 4-iodo-1-cyclopropyl-1H-pyrazole, highlighting their differential targeting of key enzymes implicated in cancer and metabolic disorders.
Differing Biological Targets: A Tale of Two Halogens
The primary distinction between the biological activities of this compound and its iodo counterpart lies in the therapeutic areas they are associated with.
This compound has been identified as a key structural motif in the development of c-Met kinase inhibitors for cancer therapy. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a validated target for therapeutic intervention. The bromo-cyclopropyl-pyrazole scaffold serves as a foundational element for building more complex molecules that can effectively inhibit c-Met activity.
In contrast, 1-cyclopropyl-4-iodo-1H-pyrazole is utilized as a crucial intermediate in the synthesis of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors . MGAT2 is an enzyme primarily expressed in the small intestine and is involved in the absorption of dietary fat. By catalyzing the synthesis of diacylglycerol from monoacylglycerol, MGAT2 plays a significant role in triglyceride metabolism. Inhibition of MGAT2 is therefore a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes.
This divergence in biological targets suggests that the nature of the halogen at the 4-position of the 1-cyclopropyl-1H-pyrazole core, in conjunction with other structural features, dictates the molecule's interaction with the binding sites of these distinct enzymes.
Structure-Activity Relationship (SAR) Insights: The Role of the Halogen
While a direct quantitative comparison of the two title compounds is not possible due to the lack of available data, general principles of medicinal chemistry and findings from broader studies on 4-halopyrazoles can offer valuable insights into the potential influence of the bromo versus iodo substitution.
The larger size and greater polarizability of iodine compared to bromine can lead to different types of interactions within a protein's binding pocket. For instance, the iodine atom is a more effective halogen bond donor, which can be a critical interaction for achieving high-affinity binding to certain protein targets. This property may be particularly important for the interaction of iodo-pyrazole derivatives with the active site of MGAT2.
Conversely, the smaller size and different electronic properties of bromine may be more favorable for fitting into the ATP-binding site of c-Met kinase and establishing key interactions required for potent inhibition. The specific electronic and steric environment of the target protein's active site ultimately determines which halogen substitution will result in optimal biological activity.
Data Presentation
As no direct comparative quantitative data for the biological activity of this compound and 4-iodo-1-cyclopropyl-1H-pyrazole is publicly available, a data table cannot be provided at this time. Researchers are encouraged to perform head-to-head in vitro assays to generate such data for a definitive comparison.
Experimental Protocols
Below are detailed methodologies for the key experiments relevant to the biological targets of the two compounds, based on established protocols in the field.
c-Met Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against c-Met kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add the diluted test compound or vehicle (for control wells) to the wells of the 384-well plate.
-
Add the c-Met kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
MGAT2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory potential of a compound against MGAT2.
Objective: To determine the IC50 of a test compound against MGAT2.
Materials:
-
Human MGAT2-overexpressing cell line or microsomes prepared from such cells
-
[14C]-Oleoyl-CoA (radiolabeled substrate)
-
2-monooleoylglycerol (2-MAG) (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mg/mL fatty acid-free BSA)
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, combine the MGAT2-containing microsomes, 2-MAG, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids and separate the radiolabeled diacylglycerol product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the diacylglycerol spot using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Workflows
To aid in the understanding of the biological contexts and experimental procedures, the following diagrams are provided.
Caption: The c-Met signaling pathway and the point of inhibition by this compound-based inhibitors.
Caption: Experimental workflow for the in vitro MGAT2 inhibition assay.
Assessing the Selectivity of Kinase Inhibitors Based on the 4-bromo-1-cyclopropyl-1H-pyrazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-1-cyclopropyl-1H-pyrazole scaffold has emerged as a significant building block in the design of novel kinase inhibitors, particularly those targeting the c-Met proto-oncogene, a receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative assessment of kinase inhibitors derived from this scaffold, focusing on their selectivity, and presents the relevant experimental data and protocols to aid in further research and development.
The this compound Scaffold in c-Met Inhibition
The this compound moiety serves as a crucial intermediate in the synthesis of a class of potent and selective c-Met kinase inhibitors known as triazolopyridazines. While the final inhibitor structures may undergo further modification, the pyrazole core plays a pivotal role in anchoring the molecule within the ATP-binding pocket of the kinase. The bromine atom at the 4-position provides a handle for further chemical elaboration through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The cyclopropyl group often contributes to favorable hydrophobic interactions within the kinase domain.
Comparative Selectivity of a Representative c-Met Inhibitor
While comprehensive public data on a wide range of inhibitors all containing the intact this compound scaffold is limited, we can analyze the selectivity of a representative triazolopyridazine c-Met inhibitor derived from this chemical series. The following table summarizes the inhibitory activity of a potent and selective triazolopyridazine small molecule against c-Met and a panel of other kinases.
Table 1: Kinase Selectivity Profile of a Representative Triazolopyridazine c-Met Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | 5 | 1 |
| VEGFR2 | >10,000 | >2000 |
| PDGFRβ | >10,000 | >2000 |
| FGFR1 | >10,000 | >2000 |
| EGFR | >10,000 | >2000 |
| Src | >5,000 | >1000 |
| Abl | >5,000 | >1000 |
| Aurora A | >10,000 | >2000 |
| CDK2 | >10,000 | >2000 |
Note: The data presented is a representative example from a series of triazolopyridazine c-Met inhibitors and is intended for comparative purposes.
The data clearly demonstrates the high selectivity of this class of inhibitors for c-Met over a range of other kinases, a critical attribute for minimizing off-target effects and associated toxicities in a clinical setting.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor selectivity. Below are protocols for a c-Met kinase inhibition assay and a general workflow for kinase selectivity profiling.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP at a concentration near the Km for c-Met
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 1 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the c-Met kinase in kinase buffer to the desired concentration and add 2 µL to each well.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in kinase buffer and add 2 µL to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling Workflow
To assess the broader selectivity of a kinase inhibitor, it is screened against a large panel of kinases.
Workflow:
-
Primary Screen: The inhibitor is typically tested at a single high concentration (e.g., 1 µM or 10 µM) against a comprehensive panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service). The result is often reported as the percentage of kinase activity remaining or the percentage of inhibition.
-
IC50 Determination: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value, as described in Protocol 1.
-
Data Analysis and Visualization: The selectivity of the compound is then analyzed by comparing its IC50 value for the primary target (e.g., c-Met) to its IC50 values for the off-target kinases. This can be visualized using a dendrogram (kinome tree) where inhibited kinases are highlighted.
Visualizations
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and motility.[1][2] Aberrant activation of this pathway is a hallmark of many cancers.[1][3]
Caption: Simplified c-Met signaling pathway leading to cancer cell proliferation, survival, and motility.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. AU2006331912B2 - Triazolopyridazines as tyrosine kinase modulators - Google Patents [patents.google.com]
- 2. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-bromo-1-cyclopropyl-1H-pyrazole: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-bromo-1-cyclopropyl-1H-pyrazole, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Information
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory during its handling and disposal. Below is a summary of its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Nitrile or other suitable chemical-resistant gloves.
-
Chemical safety goggles or a face shield.
-
A laboratory coat.
-
Use in a well-ventilated area or under a chemical fume hood.
Operational Disposal Plan: A Step-by-Step Protocol
As a brominated organic compound, this compound is categorized as halogenated organic waste .[1] It must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent dangerous chemical reactions. The primary recommended disposal method for this category of chemical waste is incineration by a licensed hazardous waste disposal facility.[1]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation at the Source:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong oxidizing agents.
-
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts in empty containers, contaminated lab supplies (e.g., pipette tips, weighing boats), and solutions, in the designated halogenated waste container.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[4]
-
-
Labeling:
-
Ensure the "Halogenated Organic Waste" container is accurately labeled with its contents. Include the full chemical name: "this compound" and any other components of the waste mixture.
-
Maintain a log of the approximate quantities of each chemical added to the waste container.
-
-
Disposal Request:
-
Once the waste container is full (not exceeding 90% capacity), or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and contaminated surfaces into a sealed, properly labeled container for disposal as halogenated organic waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain.
-
DO NOT allow it to evaporate in a fume hood as a method of disposal.
-
DO NOT mix it with incompatible waste streams.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-bromo-1-cyclopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-bromo-1-cyclopropyl-1H-pyrazole (CAS No. 1151802-23-1). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The signal word for this chemical is "Warning". Based on these hazards, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when handling this compound to mitigate risks.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4]
-
Confirm that an eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment, including appropriately labeled containers for waste.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood.
-
Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Keep the container tightly closed when not in use.
-
-
Post-Procedure:
-
Allow all equipment to cool to room temperature within the fume hood.
-
Decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by soap and water.[6] Collect the solvent rinse as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected separately from non-halogenated waste.[4]
-
Container Management: Use a designated and clearly labeled waste container for halogenated organic waste. The container should be made of a compatible material and kept tightly closed when not in use.
-
Spill Management: In the event of a small spill within the fume hood, absorb the liquid with a chemical absorbent pad or sand.[6] Collect the contaminated absorbent material and place it in the halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Final Disposal: Follow your institution's specific hazardous waste disposal procedures for the final collection and removal of the waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
